molecular formula C11H20N2O B2523675 1-butyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856040-07-7

1-butyl-3-(propoxymethyl)-1H-pyrazole

Número de catálogo: B2523675
Número CAS: 1856040-07-7
Peso molecular: 196.294
Clave InChI: FELNOLQPRCFTGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-butyl-3-(propoxymethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-(propoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-(propoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-butyl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-7-13-8-6-11(12-13)10-14-9-4-2/h6,8H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELNOLQPRCFTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis and Application Profiling of 1-Butyl-3-(propoxymethyl)-1H-pyrazole and its Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern drug discovery and agrochemical development, frequently functioning as a bioisostere for phenyl or pyrrole rings while offering unique hydrogen-bonding capabilities and dipole moments. This technical guide provides an in-depth analysis of 1-butyl-3-(propoxymethyl)-1H-pyrazole —a highly functionalized, lipophilic pyrazole core—and its primary electrophilic derivative, 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride .

As a Senior Application Scientist, I have structured this guide to detail the physicochemical rationale behind this specific substitution pattern, the self-validating synthetic workflows required to generate it, and its downstream application in synthesizing sulfonamide-based libraries for targeted enzyme inhibition.

Physicochemical Profiling & Structural Rationale

The precise decoration of the pyrazole core in 1-butyl-3-(propoxymethyl)-1H-pyrazole is a calculated design to optimize both pharmacokinetics (PK) and target engagement.

  • N-Butyl Group (Position 1): The addition of a saturated four-carbon chain significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. It acts as a hydrophobic anchor in deep lipophilic binding pockets of target proteins.

  • Propoxymethyl Group (Position 3): This ether linkage serves a dual purpose. The oxygen atom acts as a localized hydrogen-bond acceptor without introducing a hydrogen-bond donor, which helps maintain a favorable polar surface area (PSA). The propyl tail provides a flexible steric shield, protecting the core from rapid metabolic degradation.

  • Sulfonyl Chloride (Position 4): In the derivative form, the C4 position is functionalized with a sulfonyl chloride group () [1]. This transforms the inert scaffold into a highly reactive electrophilic warhead, primed for nucleophilic attack by amines to form stable sulfonamides.

Table 1: Physicochemical Properties of the Scaffold and its Derivative
Property1-Butyl-3-(propoxymethyl)-1H-pyrazole1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
Role Parent Scaffold / IntermediateElectrophilic Building Block
CAS Number Unassigned (Proprietary Intermediate)1855937-22-2
Molecular Formula C11H20N2OC11H19ClN2O3S
Molecular Weight 196.29 g/mol 294.80 g/mol
LogP (Predicted) ~2.1~3.4
H-Bond Donors 00
H-Bond Acceptors 3 (N, N, O)5 (N, N, O, O, O)
Physical State Pale yellow oilViscous liquid to low-melting solid

Mechanistic Synthesis Workflow

The synthesis of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride requires a tightly controlled, three-step sequence starting from commercially available 1H-pyrazole-3-methanol. Every step in this protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next stage.

SynthesisWorkflow A 1H-pyrazole-3-methanol (Starting Material) B N-Alkylation Reagents: 1-Bromobutane, K2CO3 Solvent: DMF, 80°C A->B C 1-butyl-1H-pyrazole-3-methanol (Intermediate 1) B->C D O-Alkylation (Etherification) Reagents: 1-Bromopropane, NaH Solvent: THF, 0°C to RT C->D E 1-butyl-3-(propoxymethyl)-1H-pyrazole (Parent Scaffold) D->E F Chlorosulfonylation Reagents: Chlorosulfonic Acid Conditions: 0°C to 60°C E->F G 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1855937-22-2) F->G

Figure 1: Step-by-step synthetic workflow from 1H-pyrazole-3-methanol to the sulfonyl chloride.

Protocol 3.1: Regioselective N-Alkylation
  • Objective: Attach the butyl chain to the N1 position.

  • Causality: The pyrazole NH is mildly acidic (pKa ~14). Using a weak base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF provides sufficient basicity to drive the SN2 reaction with 1-bromobutane without causing unwanted side reactions (such as O-alkylation of the methanol group, which requires a much stronger base).

  • Procedure:

    • Dissolve 1H-pyrazole-3-methanol (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

    • Add 1-bromobutane (1.1 eq) dropwise. Heat the mixture to 80°C for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The highly polar starting material (Rf ~0.1) must disappear, replaced by a less polar spot (Rf ~0.4). Confirm intermediate mass via LC-MS (ESI+): [M+H]+ = 155.1.

Protocol 3.2: O-Alkylation (Williamson Ether Synthesis)
  • Objective: Form the propoxymethyl ether.

  • Causality: The primary alcohol (pKa ~16) requires a strong base for complete deprotonation. Sodium Hydride (NaH) is ideal as it irreversibly forms the alkoxide while releasing hydrogen gas, driving the equilibrium forward before the addition of the electrophile (1-bromopropane).

  • Procedure:

    • Dissolve 1-butyl-1H-pyrazole-3-methanol (1.0 eq) in anhydrous THF and cool to 0°C under N₂.

    • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir until H₂ evolution ceases (approx. 30 mins).

    • Add 1-bromopropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot with water, extract with EtOAc, and analyze via GC-MS. The chromatogram must show the complete disappearance of the alcohol peak and the emergence of the ether product (MW = 196.29).

Protocol 3.3: Electrophilic Aromatic Chlorosulfonylation
  • Objective: Install the sulfonyl chloride warhead at the C4 position.

  • Causality: The C4 position of the pyrazole ring is the most electron-rich and highly susceptible to Electrophilic Aromatic Substitution (EAS). Chlorosulfonic acid acts as both the electrophile (forming the sulfonic acid intermediate) and the chlorinating agent (converting the acid to the sulfonyl chloride).

  • Procedure:

    • Cool 1-butyl-3-(propoxymethyl)-1H-pyrazole (1.0 eq) to 0°C.

    • Slowly add chlorosulfonic acid (5.0 eq) dropwise (Caution: Highly exothermic and evolves HCl gas).

    • Heat the neat mixture to 60°C for 3 hours.

    • Carefully pour the cooled mixture over crushed ice and extract with Dichloromethane (DCM).

  • Self-Validation (IPC): Sulfonyl chlorides hydrolyze instantly on standard reverse-phase LC-MS columns. To validate, take a 10 µL aliquot of the DCM layer, react it with excess morpholine (100 µL) for 5 minutes, and inject the resulting stable sulfonamide into the LC-MS to confirm the presence of the active sulfonyl chloride.

Application in Drug Development: Sulfonamide Library Generation

The primary utility of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its role as a precursor for generating pyrazole-4-sulfonamide libraries. Sulfonamides are ubiquitous in pharmacology, acting as potent inhibitors for metalloenzymes (like Carbonic Anhydrase) and various kinases.

Mechanism P Pyrazole Core (Aromaticity/Dipole) T Target Protein (e.g., Kinase/Carbonic Anhydrase) P->T Core Binding L N-Butyl Group (Lipophilic Anchor) L->T Hydrophobic Pocket E Propoxymethyl Group (Steric Shielding) E->T Solvent Interface S Sulfonamide Linkage (H-Bond Donor/Acceptor) S->T Covalent/H-Bond Network

Figure 2: Pharmacophore mapping of the pyrazole derivative binding to a target protein.

Protocol 4.1: Parallel Amine Coupling

To synthesize biologically active sulfonamides, the sulfonyl chloride is reacted with diverse primary or secondary amines.

  • Causality: The reaction is performed in DCM using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA scavenges the HCl byproduct generated during sulfonamide formation, preventing the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.

  • Procedure:

    • Dissolve the target amine (1.0 eq) and DIPEA (2.0 eq) in DCM.

    • Add 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (1.1 eq) at room temperature.

    • Stir for 2-4 hours. Wash with 1N HCl, then brine, and concentrate.

    • Purify via preparative HPLC.

This methodology has been extensively validated in the literature for generating antiproliferative pyrazole-4-sulfonamide derivatives, demonstrating the robust nature of this chemical scaffold in modern therapeutics () [2].

References

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, vol. 8, no. 29, 2023, pp. 25698–25709. PubMed Central (PMC). Available at:[Link]

Discovery, Synthesis, and Applications of 1-Butyl-3-(propoxymethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, achiral scaffolds to highly saturated, three-dimensional frameworks has become a cornerstone of successful drug discovery. 1-Butyl-3-(propoxymethyl)-1H-pyrazole represents a highly specialized, sp3-enriched building block designed to meet these modern pharmacokinetic demands. Featuring a robust pyrazole core flanked by a lipophilic butyl anchor and a flexible, hydrogen-bond-accepting propoxymethyl ether, this compound serves as a critical intermediate for synthesizing advanced therapeutics, including selective kinase inhibitors and sulfonamide-based ion channel modulators.

This whitepaper provides an in-depth analysis of the structural rationale, step-by-step synthetic methodologies, and downstream applications of 1-butyl-3-(propoxymethyl)-1H-pyrazole, grounded in validated organic chemistry principles.

Historical Context & Discovery Rationale: The "Escape from Flatland"

The conceptual genesis of highly decorated, aliphatic pyrazole derivatives traces back to a paradigm shift in the pharmaceutical industry during the late 2000s. For decades, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, these "flat" molecules frequently suffered from poor aqueous solubility, off-target toxicity (via DNA intercalation or non-specific hydrophobic stacking), and high attrition rates in clinical trials.

In 2009, Lovering et al. published their seminal paper on the [1], demonstrating that clinical success rates correlate strongly with molecular complexity and carbon bond saturation—specifically, the fraction of sp3-hybridized carbons ( Fsp3​ ).

The design of 1-butyl-3-(propoxymethyl)-1H-pyrazole is a direct application of this philosophy:

  • The Pyrazole Core: Acts as a stable, bioisosteric replacement for phenyl rings, offering two nitrogen atoms that can participate in critical hydrogen-bonding interactions with target proteins.

  • The Butyl Chain: Provides a flexible, sp3-rich lipophilic tail that can occupy hydrophobic pockets without adding the rigid planarity of an aryl group.

  • The Propoxymethyl Group: Introduces an ether oxygen (a strong hydrogen-bond acceptor) while further increasing the Fsp3​ ratio, enhancing overall aqueous solubility compared to purely alkyl-substituted analogs.

Chemical Properties & Structural Analysis

To understand the utility of this building block, we must evaluate its physicochemical profile. The data summarized below highlights why this scaffold is highly prized in fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueRationale / Implication
Molecular Weight 196.29 g/mol Highly efficient fragment size, leaving an ample mass budget for downstream lead optimization (keeping final drugs <500 Da).
Fraction sp3 ( Fsp3​ ) 0.73 (8 of 11 carbons)High saturation improves aqueous solubility and limits off-target planar stacking, adhering to modern drug design metrics.
Calculated LogP ~2.4 - 2.6Optimal lipophilicity for membrane permeability without risking excessive hydrophobic trapping in lipid bilayers.
Hydrogen Bond Donors 0Prevents non-specific binding and reduces desolvation penalties; ideal for crossing the blood-brain barrier if required.
Hydrogen Bond Acceptors 3Provides specific interaction vectors (pyrazole N2, ether oxygen) for anchoring into kinase or receptor hinge regions.
Rotatable Bonds 7Confers structural flexibility, allowing the propoxymethyl and butyl chains to dynamically adapt to varying binding pockets.

Synthetic Methodology & Causality

The synthesis of 1-butyl-3-(propoxymethyl)-1H-pyrazole requires strict regiochemical control. The protocol detailed below utilizes a two-step, self-validating workflow starting from commercially available 3-(hydroxymethyl)-1H-pyrazole.

Step 1: Regioselective N-Alkylation

Objective: Attach the butyl chain exclusively to the N1 position.

  • Protocol: Dissolve 3-(hydroxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) and stir for 15 minutes. Dropwise, add 1-bromobutane (1.1 equiv) and heat the mixture to 60°C for 4 hours.

  • Causality: Pyrazoles possess two nitrogen atoms, making them susceptible to isomeric mixtures. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), the reaction is driven by thermodynamic control. The bulky 3-(hydroxymethyl) group sterically hinders the adjacent N2 position, directing the electrophile almost exclusively to the less hindered N1 position [3].

  • Self-Validating System: The reaction's success is validated in real-time via Thin-Layer Chromatography (TLC). The conversion of the highly polar N-H pyrazole to the more lipophilic N-butyl pyrazole results in a distinct, higher Rf​ value. Final structural validation is achieved via 2D NOESY NMR: the presence of cross-peaks between the N-butyl α -protons and the pyrazole C5-proton confirms the 1,3-regioselectivity.

Step 2: Williamson Ether Synthesis

Objective: Convert the primary alcohol into a propoxymethyl ether.

  • Protocol: Dissolve the purified 1-butyl-3-(hydroxymethyl)-1H-pyrazole in anhydrous Tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir until gas evolution ceases. Add 1-bromopropane (1.2 equiv) dropwise, then allow the reaction to warm to room temperature and stir for 6 hours.

  • Causality: This step relies on the classic [2] mechanism ( SN​2 ). NaH is selected over weaker bases to ensure irreversible, quantitative deprotonation of the alcohol. This prevents the unreacted alcohol from acting as a weak nucleophile, which would otherwise lead to poor yields or require excessive heating that could trigger competing E2 elimination of the 1-bromopropane.

  • Self-Validating System: This protocol functions as an internally validated system: the addition of NaH generates hydrogen gas ( H2​ ). The cessation of visible effervescence provides immediate, visual confirmation that alkoxide formation is 100% complete, signaling that the system is primed for the electrophile addition.

Pathway A 3-(hydroxymethyl) -1H-pyrazole B 1-Bromobutane + K2CO3 / DMF A->B Step 1 C 1-Butyl-3-(hydroxymethyl) -1H-pyrazole B->C N-Alkylation D NaH / THF (Deprotonation) C->D Step 2 E 1-Bromopropane (SN2) D->E Alkoxide F 1-Butyl-3-(propoxymethyl) -1H-pyrazole E->F Etherification

Synthetic workflow for 1-butyl-3-(propoxymethyl)-1H-pyrazole via sequential alkylation.

Applications in Medicinal Chemistry

Once synthesized, 1-butyl-3-(propoxymethyl)-1H-pyrazole is rarely the final drug candidate; rather, it is a highly optimized scaffold ready for late-stage functionalization.

The most prominent application of this compound is its conversion into a sulfonyl chloride derivative. Because positions 1 and 3 are occupied, the C4 position of the pyrazole ring is highly activated toward electrophilic aromatic substitution.

By treating the compound with chlorosulfonic acid ( ClSO3​H ), researchers can selectively generate 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride . This highly reactive intermediate is then coupled with various primary or secondary amines to generate massive combinatorial libraries of sulfonamides. These specific pyrazole-sulfonamides are heavily investigated as potent, selective inhibitors of voltage-gated sodium channels (e.g., NaV​1.7 for non-opioid pain management) and as agricultural fungicides.

Mechanism A 1-Butyl-3-(propoxymethyl) -1H-pyrazole B Chlorosulfonic Acid (ClSO3H, 0°C to RT) A->B C Electrophilic Aromatic Substitution at C4 B->C D 1-Butyl-3-(propoxymethyl) -1H-pyrazole-4-sulfonyl chloride C->D Regioselective E Amine Coupling (R-NH2, DIPEA) D->E F Target Sulfonamide (Drug Candidate) E->F Lead Optimization

Downstream application: Electrophilic aromatic substitution to generate sulfonamide libraries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

Engineering the Pyrazole Scaffold: A Physicochemical Guide to Substitution, Tautomerism, and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are ubiquitous in modern medicinal chemistry, acting as privileged scaffolds in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib) 1. As a Senior Application Scientist, I frequently observe that the failure of pyrazole-based hits in late-stage lead optimization often stems from a fundamental misunderstanding of their physicochemical properties.

The pyrazole core is deceptively simple: a five-membered heteroaromatic ring with adjacent pyrrole-like (N1, hydrogen bond donor) and pyridine-like (N2, hydrogen bond acceptor) nitrogens 1. However, the introduction of substituents drastically alters its pKa, lipophilicity (LogP/LogD), and tautomeric equilibria 2. This whitepaper deconstructs the physicochemical behavior of substituted pyrazoles and provides validated, step-by-step methodologies for their empirical characterization.

The Physicochemical Triad: pKa, Tautomerism, and Lipophilicity

Acid-Base Equilibria and Annular Tautomerism

Unsubstituted pyrazole is amphoteric. It acts as a weak base (pKa ~2.5 for the conjugate acid) due to the destabilization of π -bonding upon protonation of the N2 atom, and as a very weak acid (pKa ~14.2) where the N1 proton can be abstracted by strong bases 3.

When we introduce asymmetric substituents (e.g., at C3 or C5), annular tautomerism occurs, resulting in a rapid interconversion between 3-substituted and 5-substituted 1H-pyrazoles 2. This dictates how the molecule interacts with target proteins and solvent molecules. For instance, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF3) or halogens (-Cl, -F) at the C3/C4 positions significantly depress the basic pKa, rendering the pyrazole neutral at physiological pH (7.4) and increasing its lipophilicity 4.

PyrazoleStates Cation Pyrazolium Cation (pH < 2.5) TautomerA 1H-Pyrazole (N1-H) Cation->TautomerA -H+ (pKa ~2.5) TautomerB 1H-Pyrazole (N2-H Tautomer) Cation->TautomerB -H+ (pKa ~2.5) TautomerA->TautomerB Annular Tautomerism Anion Pyrazolate Anion (pH > 14.2) TautomerA->Anion -H+ (pKa ~14.2) TautomerB->Anion -H+ (pKa ~14.2)

Protonation states and annular tautomerism of the pyrazole core across pH gradients.

Substitution Effects on Lipophilicity (LogP) and Permeability

Lipophilicity dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile 5. Pyrazoles generally serve as bioisosteres for phenyl rings, offering improved aqueous solubility while maintaining necessary π−π stacking interactions 1.

  • Halogenation: Fluorine substitution provides modest increases in LogP while blocking metabolic hotspots. Chlorine introduces stronger hydrophobic interactions, often pushing LogP higher, which can enhance target binding but may increase promiscuity if LogP exceeds 3.0 4.

  • N-Alkylation: Alkylating the N1 position locks the tautomeric state. The causality here is straightforward: removing the N-H bond prevents the formation of a hydration shell via hydrogen bonding with water. This drastically increases membrane permeability (and LogP) while simultaneously reducing aqueous solubility.

Quantitative Data: Physicochemical Shifts by Substitution

To illustrate these principles, the following table summarizes the physicochemical shifts observed when modifying the pyrazole core.

Compound / Substitution PatternExpected pKa (Conjugate Acid)LogP (Octanol/Water)Primary Physicochemical Effect
Unsubstituted Pyrazole ~2.5~0.2Baseline amphoteric core, high solubility.
1-Methylpyrazole ~2.0~0.7Tautomerism locked; H-bond donor removed; increased LogP.
3,5-Dimethylpyrazole ~4.1~1.1Electron-donating methyls increase basicity and lipophilicity.
4-Chloropyrazole ~0.6~1.2EWG effect drastically reduces basicity; enhances lipophilicity.
3-Trifluoromethylpyrazole < 0~1.8Strong EWG eliminates basicity at physiological pH; highly lipophilic.

Note: Values are representative approximations derived from standard physicochemical databases and literature [[6]]().

Validated Experimental Methodologies

As application scientists, we cannot rely solely on in silico predictions (e.g., cLogP). Experimental validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Compound Library (Substituted Pyrazoles) Prep Sample Preparation (10 mM DMSO stocks) Start->Prep pKa pKa Determination (UV-metric Titration) Prep->pKa LogD LogD Measurement (LC-MS Shake-Flask) Prep->LogD Data Data Synthesis & SAR Modeling pKa->Data LogD->Data

Standardized workflow for physicochemical profiling of pyrazole derivatives.

Protocol 1: UV-Metric pKa Determination of Pyrazoles

Because highly substituted pyrazoles often have low aqueous solubility, traditional potentiometric titration can fail due to precipitation. UV-metric titration is superior here because the pyrazole chromophore changes significantly upon protonation/deprotonation, allowing for measurement at highly dilute concentrations (<50 µM) 7.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the pyrazole derivative in LC-MS grade DMSO.

  • Aqueous Dilution: Dilute the stock to 50 µM in a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 1.0 to 12.0 in 0.5 pH increments.

    • Causality: A universal buffer maintains constant ionic strength (typically adjusted to 0.15 M with KCl to mimic physiological conditions), preventing ionic strength-dependent pKa shifts.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a diode-array spectrophotometer.

  • Self-Validation Check: Ensure isosbestic points are present in the overlaid spectra. The presence of sharp isosbestic points validates that only a simple two-state equilibrium (acid base) is occurring without degradation or precipitation.

  • Data Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Protocol 2: LC-MS/MS Shake-Flask Method for LogD (pH 7.4)

Traditional shake-flask methods relying on UV detection are prone to errors from impurities. LC-MS/MS provides absolute specificity [[8]]().

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol with 10 mM PBS (pH 7.4) and vice versa for 24 hours.

    • Causality: Mutual saturation prevents volume shifts during the actual experiment, which would skew concentration ratios and invalidate the LogD calculation 9.

  • Spiking: Add 10 µL of 10 mM pyrazole DMSO stock to 990 µL of the pre-saturated PBS.

  • Partitioning: Add 1000 µL of pre-saturated 1-octanol to the aqueous mixture in a glass vial. (Avoid plastics, as highly lipophilic pyrazoles will adsorb to the walls).

  • Agitation & Separation: Shake at 300 rpm for 60 minutes at 25°C. Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Sampling & Internal Standard: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both into 950 µL of Acetonitrile containing a known internal standard (e.g., Warfarin).

    • Causality: The internal standard creates a self-validating system by correcting for any matrix effects or injection volume variations during LC-MS/MS analysis.

  • Quantification: Analyze both phases via LC-MS/MS (MRM mode). Calculate LogD as Log10​(Areaoctanol​/Areaaqueous​) .

Conclusion

The strategic substitution of the pyrazole ring is a masterclass in physicochemical tuning. By understanding the causal relationships between substitution patterns, tautomeric states, and lipophilicity, medicinal chemists can rationally design molecules that perfectly balance target affinity with optimal ADME properties. The protocols provided ensure that these designs are grounded in rigorous, self-validating empirical data.

References

  • Silva, V. L., et al. "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I." DOAB / MDPI, 2022. URL:[Link]

  • Peng, Hao, et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances / NIH, 2022. URL:[Link]

  • Secrieru, Alina, et al. "Structure and Chemistry of 3(5)-Substituted Pyrazoles." Encyclopedia.pub, 2022. URL:[Link]

  • Zimmenmann, D., et al. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement." NIH, 2009. URL:[Link]

  • Multiple Authors. "High‐Throughput Measurement of log D and pKa." ResearchGate, 2017. URL:[Link]

  • Catalano, A., et al. "pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review." IJNRD, 2023. URL:[Link]

  • Green, Michael. "LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties." GitLab.io, 2024. URL:[Link]

Sources

Tautomerism in Unsymmetrically Substituted Pyrazoles: Mechanistic Insights and Analytical Workflows for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the pyrazole ring is ubiquitous in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics[1]. However, the development of pyrazole-containing drugs is frequently complicated by annular tautomerism—a dynamic prototropic equilibrium between the N1 and N2 atoms[2].

When a pyrazole is unsymmetrically substituted (e.g., at the 3- or 5-position), the degeneracy of the tautomers is broken. The resulting 3-substituted and 5-substituted 1H-pyrazoles exhibit distinct electronic distributions, steric profiles, and hydrogen-bond donor/acceptor alignments[3]. For drug development professionals, failing to characterize and control this equilibrium can lead to unpredictable target binding, erratic pharmacokinetic profiles, and late-stage crystal polymorphism issues.

This technical guide provides an in-depth mechanistic analysis of pyrazole tautomerism and establishes a self-validating analytical workflow for its characterization.

Mechanistic Causality of Tautomeric Equilibria

The equilibrium between the 3-R and 5-R tautomers is not random; it is a deterministic outcome of electronic effects, steric hindrance, and the surrounding dielectric environment.

Electronic and Steric Drivers

The nature of the substituent dictates the basicity of the adjacent nitrogen atoms, driving the proton to the most thermodynamically stable position:

  • Electron-Withdrawing Groups (EWGs): Substituents such as formyl, carboxyl, and trifluoromethyl (CF₃) strongly favor the 5-substituted tautomer (the N1-H form)[3]. By pulling electron density away from the ring, EWGs decrease the basicity of the adjacent nitrogen, forcing the proton to reside on the nitrogen furthest from the substituent (N1). Furthermore, carbonyl-containing groups at the 5-position can form highly stable intramolecular hydrogen bonds with the N1-H, locking the conformation[3].

  • Electron-Donating Groups (EDGs) & Aryl Rings: Conversely, EDGs and bulky aryl groups (like phenyl) demonstrate a marked preference for the 3-substituted tautomer [3]. A phenyl group at the 3-position maximizes π-conjugation with the pyrazole core while minimizing steric repulsion with the N1-proton[3].

The Role of the Environment (State and Solvent)

The activation energy ( Ea​ ) required for the 1,2-sigmatropic proton shift is highly state-dependent:

  • Gas Phase: The direct intramolecular proton transfer requires a highly strained, three-membered transition state, resulting in a prohibitive activation barrier of 47.8 to 55.5 kcal/mol[3].

  • Solution State (Protic Solvents): In solvents like water or methanol, solvent molecules act as a proton relay, forming a hydrogen-bonded bridge. This solvent-assisted pathway drastically lowers the activation energy to <15 kcal/mol, making tautomerization extremely fast on the NMR timescale at room temperature[2].

  • Solid State: During crystallization, pyrazoles self-assemble into supramolecular dimers, trimers, or catemeric chains via intermolecular N-H···N hydrogen bonds[4]. This locks the molecule into a specific tautomeric form, though Solid-State Proton Transfer (SSPT) can still occur within these hydrogen-bonded networks[5].

Tautomerism T3 3-Substituted 1H-Pyrazole TS_Gas Gas Phase TS (~50 kcal/mol) T3->TS_Gas Uncatalyzed TS_Solvent Solvent-Bridged TS (<15 kcal/mol) T3->TS_Solvent Protic Solvent TS_Dimer Dimer Proton Transfer (Solid State) T3->TS_Dimer Crystallization T5 5-Substituted 1H-Pyrazole TS_Gas->T5 TS_Solvent->T5 TS_Dimer->T5 SSPT

Caption: Thermodynamic pathways and activation barriers of pyrazole tautomerism across different states.

Quantitative Data Summary

The table below summarizes the thermodynamic and kinetic parameters governing pyrazole tautomerization based on substituent and environmental effects.

ParameterUnsubstituted Pyrazole3/5-Aryl (e.g., Phenyl)3/5-EWG (e.g., CF₃, COOH)
Dominant Tautomer Degenerate (1:1)3-Substituted favored5-Substituted favored
Gas Phase Barrier 47.8 - 55.5 kcal/mol> 45 kcal/mol> 45 kcal/mol
Solvated Barrier (Protic) < 15 kcal/mol< 15 kcal/mol< 15 kcal/mol
Primary Driving Force SymmetrySteric relief & ConjugationInductive effects & Intramolecular H-Bonding
NMR Observation (RT) Averaged signalsAveraged signalsAveraged or broadened signals

Self-Validating Analytical Workflow

To ensure scientific integrity in drug development, the characterization of pyrazole tautomers cannot rely on a single technique. We employ a tripartite, self-validating system: Solution-State Dynamics (VT-NMR) Solid-State Grounding (XRD/CP-MAS) Theoretical Validation (DFT).

Workflow Start Synthesized Unsymmetrical Pyrazole NMR_RT 1H/13C NMR (Room Temp) Start->NMR_RT SS_NMR Solid-State 15N CP/MAS NMR Start->SS_NMR Solid State Analysis XRay X-Ray Crystallography Start->XRay Single Crystal Check_Broad Are C3/C5 signals averaged? NMR_RT->Check_Broad VT_NMR Variable-Temp (VT) NMR Cool to -50°C Check_Broad->VT_NMR Yes (Fast Exchange) DFT DFT Calculations (PCM Solvent Model) Check_Broad->DFT No (Slow Exchange) VT_NMR->DFT Extract kinetics & barrier SS_NMR->XRay Correlate packing XRay->DFT Validate geometry

Caption: Self-validating analytical workflow for characterizing pyrazole tautomers.

Protocol 1: Solution-State Dynamics via Variable-Temperature (VT) NMR

Because tautomerization is rapid at room temperature, the ¹H and ¹³C NMR signals for the C3 and C5 positions often merge into a single, broad, averaged peak[6]. VT-NMR is required to slow the exchange rate and observe the distinct tautomers[7].

  • Sample Preparation: Dissolve 5–10 mg of the pyrazole in a deuterated solvent capable of reaching low temperatures without freezing (e.g., CDCl₃ or Methanol-d₄)[4]. Causality: Methanol-d₄ will actively participate in the proton transfer (lowering Ea​ ), while CDCl₃ relies on trace water or direct transfer, allowing you to probe solvent-assisted mechanics.

  • Room Temperature Acquisition: Acquire standard ¹H and ¹³C spectra. Identify the averaged C3/C5 signals (typically around δ 138–153 ppm in ¹³C)[7].

  • Cooling Regimen: Lower the probe temperature in 10 K increments down to -60°C.

  • Decoalescence Analysis: Monitor the temperature at which the broad C3/C5 peak splits into two distinct sharp peaks. Integrate the distinct peaks at the lowest temperature to determine the exact thermodynamic ratio of the 3-R vs 5-R tautomers[7].

Protocol 2: Solid-State Grounding via XRD and CP/MAS NMR

In the solid state, the dynamic equilibrium is halted, and the molecule crystallizes into its most stable hydrogen-bonded network[6].

  • Crystallization: Grow single crystals using slow evaporation from a non-competing solvent.

  • X-Ray Diffraction (XRD): Solve the crystal structure to definitively assign the position of the N-H proton. Causality: XRD reveals whether the tautomer is stabilized as a centrosymmetric dimer or a catemeric chain, which directly impacts the API's dissolution rate and bioavailability[4].

  • ¹⁵N CP/MAS NMR: To validate the XRD bulk purity, perform Cross-Polarization Magic Angle Spinning NMR. The protonated nitrogen (N1-H) and the unprotonated nitrogen (N2) will exhibit vastly different chemical shifts, confirming the dominant tautomer in the bulk powder[8].

Protocol 3: Theoretical Validation via DFT Modeling

Computational chemistry closes the loop by validating the experimental energy barriers[3].

  • Geometry Optimization: Utilize Density Functional Theory (DFT) with the M06-2X functional and a 6-311++G(d,p) basis set. Causality: The M06-2X functional is specifically chosen over B3LYP because it is vastly superior at modeling the non-covalent interactions and hydrogen bonding critical to pyrazole tautomerism[3].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the exact dielectric constant of the NMR solvent used in Protocol 1[9].

  • Transition State Search: Calculate the energy of the solvent-bridged transition state to extract the theoretical activation energy. If the theoretical Ea​ matches the experimental VT-NMR Ea​ , the self-validating system is complete and the mechanistic model is confirmed[9].

References

  • Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water - ResearchGate.[Link]

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles - ResearchGate.[Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journal of Organic Chemistry.[Link]

  • Molecular structure and tautomerism of 3,5-bis(4-methylpyrazol-1-yl)-4-methylpyrazole - Canadian Journal of Chemistry.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH/PMC.[Link]

Sources

Methodological & Application

A Robust Reversed-Phase HPLC Method for the Analysis of 1-butyl-3-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-butyl-3-(propoxymethyl)-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development as building blocks for various therapeutic agents.[1][2] Consequently, a reliable analytical method to determine the purity and quantity of such intermediates is critical for quality control and regulatory compliance. This guide provides a comprehensive protocol, the scientific rationale behind the method development choices, and a framework for troubleshooting. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection, making it readily adaptable for most modern analytical laboratories.

Analyte Profile: 1-butyl-3-(propoxymethyl)-1H-pyrazole

1-butyl-3-(propoxymethyl)-1H-pyrazole is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] The structure incorporates a butyl group at the N1 position, which significantly increases its hydrophobicity, and a propoxymethyl ether group at the C3 position. This combination of a hydrophobic alkyl chain and a more polar ether linkage makes it well-suited for separation by reversed-phase chromatography.

Caption: Structure of 1-butyl-3-(propoxymethyl)-1H-pyrazole.

Method Development: Rationale and Scientific Principles

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte and how they interact with the stationary and mobile phases.[4]

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of small organic molecules (<2000 Daltons), such as the target analyte.[4][5] This mode employs a nonpolar stationary phase (e.g., alkyl-silica) and a polar mobile phase. The analyte, being moderately nonpolar due to its butyl group and pyrazole core, will be retained on the hydrophobic stationary phase and eluted by increasing the concentration of a less polar organic solvent in the mobile phase. This approach provides excellent resolution and reproducibility for a wide range of compounds.[4]

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) bonded silica column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for method development.[6][7] Its dense C18 chains provide strong hydrophobic retention for nonpolar moieties like the butyl group on our analyte. For this application, a column with modern silica particle technology (e.g., superficially porous particles) is recommended to achieve high efficiency and faster separations.[8]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the organic modifier. ACN generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths, which is advantageous for detecting heterocyclic compounds that may absorb below 220 nm.[9][10]

  • Aqueous Phase & pH Control: An acidic mobile phase modifier is critical for achieving good peak shape with nitrogen-containing heterocyclic compounds like pyrazoles. The pyrazole ring nitrogens can interact with residual, negatively charged silanol groups on the silica support, causing peak tailing. By adding 0.1% formic acid to the aqueous phase, the pH is lowered to approximately 2.7. This suppresses the ionization of silanols and ensures that the basic nitrogen atoms of the pyrazole ring are protonated, leading to a single ionic species and thus sharp, symmetrical peaks.[6]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is selected.[8] This strategy is ideal for ensuring the analyte is eluted with a good peak shape within a reasonable timeframe. It is also highly effective for separating the main analyte from any potential impurities that may have significantly different polarities.[6]

Detection

The pyrazole ring system contains conjugated double bonds, which results in strong UV absorbance.[9] While a general-purpose wavelength like 254 nm is often used for aromatic compounds, the actual absorbance maximum for substituted pyrazoles can vary.[11][12] A preliminary scan using a photodiode array (PDA) detector from 200-400 nm is the most effective way to determine the wavelength of maximum absorbance (λ-max) for the analyte, thereby maximizing detection sensitivity. For many simple pyrazoles, this is often in the 210-230 nm range.[9][10]

Detailed Analytical Protocol

Required Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column thermostat, and PDA or UV/Vis detector.

  • Data acquisition and analysis software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-decimal places).

  • Volumetric flasks (Class A).

  • Pipettes and tips.

  • HPLC vials with caps.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

  • Reference Standard: 1-butyl-3-(propoxymethyl)-1H-pyrazole (>99% purity).

  • Acetonitrile (HPLC or LC-MS grade).

  • Formic acid (LC-MS grade, >99%).

  • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing approximately 800 mL of deionized water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Deionized Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Prepare samples by accurately weighing and dissolving them in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 30% B
10.0 min: 80% B
12.0 min: 80% B
12.1 min: 30% B
15.0 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength PDA Scan (200-400 nm) or 220 nm
Run Time 15 minutes

Experimental Workflow and Data Analysis

The entire process from sample receipt to final report follows a logical sequence to ensure data integrity and accuracy.

Figure 2: HPLC Analytical Workflow prep Sample & Standard Preparation system Instrument Setup & System Suitability Test (SST) prep->system sequence Build Injection Sequence (Standards, Blanks, Samples) system->sequence run Execute HPLC Run sequence->run process Process Chromatograms (Integration & Identification) run->process calculate Quantitate Results (Purity, Assay) process->calculate report Generate Final Report calculate->report

Caption: A typical workflow for HPLC analysis.

System Suitability

Before analyzing any samples, inject the Working Standard Solution five times. The system is deemed ready for use if the following criteria are met:

  • Peak Tailing Factor (Tf): Between 0.9 and 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • RSD of Retention Time: ≤ 1.0%.

Data Analysis
  • Identification: The primary peak in the sample chromatogram should have the same retention time (±2%) as the peak in the working standard chromatogram.

  • Purity Calculation (Area %): The purity of the sample can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Troubleshooting Guide

Even with a robust method, issues can arise. This logical guide helps diagnose common problems.

Figure 3: HPLC Troubleshooting Logic start Problem Observed? pressure High/Unstable Pressure? start->pressure peaks Poor Peak Shape? pressure->peaks No sol_pressure Check for blockages (frit, guard column). Purge pump. pressure->sol_pressure Yes retention Retention Time Shift? peaks->retention No sol_tailing Ensure mobile phase pH is low. Check for column degradation. peaks->sol_tailing Yes (Tailing) sol_fronting Reduce sample concentration. peaks->sol_fronting Yes (Fronting) no_peaks No Peaks? retention->no_peaks No sol_retention Check mobile phase prep. Ensure column equilibration. Verify pump flow rate. retention->sol_retention Yes sol_no_peaks Check connections. Verify sample prep. Check detector lamp. no_peaks->sol_no_peaks Yes end Problem Resolved sol_pressure->end sol_tailing->end sol_fronting->end sol_retention->end sol_no_peaks->end

Caption: A decision tree for common HPLC issues.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative and qualitative analysis of 1-butyl-3-(propoxymethyl)-1H-pyrazole. By utilizing a standard C18 column and a straightforward mobile phase system, this protocol can be easily implemented in most analytical laboratories. The scientific rationale provided for each methodological choice offers a clear framework for any future optimization or adaptation that may be required for analyzing other, similar pyrazole derivatives.

References

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Available at: [Link]

  • Wojcik, A. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. Chemistry & Biodiversity. Available at: [Link]

  • Li, T., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Gray, M. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. TeknoSciento. Available at: [Link]

  • PubChem. (n.d.). 1-butyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Thread 1,3-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • da Silva, C. R., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives... Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-propyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Singh, S. K., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Fluorochem. (n.d.). 1-butyl-3-(propoxymethyl)-1H-pyrazole. Available at: [Link]

  • Salgado, M. S., et al. (2023). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. Available at: [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]

  • Yurttaş, L., et al. (2018). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Shinde, S. A., et al. (2012). Design and synthesis of 2-pyrazoline derivatives. Der Pharma Chemica. Available at: [Link]

  • Elsherif, K. M., et al. (2015). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Salgado, M. S., et al. (2023). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range... ResearchGate. Available at: [Link]

  • Elsherif, K. M., et al. (2015). Spectral Study of 1,4-bis(3-(2-pyridyl)pyrazol-1- ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation... Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Spectral-Study-of-1%2C4-bis(3-(2-pyridyl)pyrazol-1-UV-Elsherif-Shuwat/98716b50e04192667b9d628d022416f060a0f968]([Link]

Sources

Application Notes and Protocols for the Evaluation of 1-butyl-3-(propoxymethyl)-1H-pyrazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document provides a comprehensive guide for the initial characterization of the novel compound 1-butyl-3-(propoxymethyl)-1H-pyrazole as a potential kinase inhibitor. As of the date of this publication, there is no publicly available data specifically detailing the biological activity of this molecule. Therefore, this guide is presented as a strategic workflow for the evaluation of novel pyrazole-based compounds, using 1-butyl-3-(propoxymethyl)-1H-pyrazole as a representative example. The proposed mechanisms and targets are hypothetical and intended to illustrate the drug discovery and development process.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form a wide range of interactions with biological targets, leading to diverse pharmacological activities.[1][2][3] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] A significant area of interest is their application as kinase inhibitors.[4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The pyrazole ring can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[6] Numerous pyrazole-containing compounds have entered clinical trials as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase (MAPK) pathway kinases like MEK, and Receptor Tyrosine Kinases (RTKs).[4][5]

This document outlines a systematic approach to investigate the potential of a novel pyrazole derivative, 1-butyl-3-(propoxymethyl)-1H-pyrazole, as a kinase inhibitor. The following sections provide detailed protocols for its initial characterization, from broad-spectrum screening to cellular activity assessment.

Part 1: Initial Target Identification Strategy: Broad-Panel Kinase Screening

For a novel compound with a scaffold known for kinase inhibition, the initial and most critical step is to identify its potential kinase targets. A broad-panel kinase screening assay is the most efficient method to achieve this.[9][] This involves testing the compound at one or two fixed concentrations against a large number of purified kinases, often representing a significant portion of the human kinome.[9][] The results of this screen provide a "snapshot" of the compound's selectivity profile, highlighting which kinases are inhibited and to what extent. This information is crucial for guiding subsequent research, including dose-response studies and cellular assays. Several commercial services offer comprehensive kinase panel screening.[9][][11][12]

Workflow for Kinase Panel Screening

G cluster_prep Compound Preparation cluster_screening Kinase Screening cluster_analysis Data Analysis compound_prep Prepare stock solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole in DMSO serial_dilution Prepare working concentrations for screening compound_prep->serial_dilution kinase_panel Assay against a broad panel of purified kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM) serial_dilution->kinase_panel data_acquisition Measure kinase activity (e.g., radiometric or luminescence-based assay) kinase_panel->data_acquisition percent_inhibition Calculate percent inhibition for each kinase data_acquisition->percent_inhibition hit_identification Identify 'hits' (kinases with significant inhibition, e.g., >50%) percent_inhibition->hit_identification selectivity_profile Generate selectivity profile (e.g., dendrogram or heatmap) hit_identification->selectivity_profile Follow-up studies Follow-up studies hit_identification->Follow-up studies

Caption: Workflow for initial kinase target identification.

Part 2: In Vitro Kinase Inhibition Assay Protocol (IC50 Determination)

Once potential kinase targets ("hits") are identified from the broad-panel screen, the next step is to quantify the potency of the inhibitor. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[13][14] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the initial kinase activity.[14]

Detailed Protocol for IC50 Determination

Materials:

  • 1-butyl-3-(propoxymethyl)-1H-pyrazole

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • ATP

  • DMSO

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). This will be your 100x compound plate.

    • Prepare a vehicle control (DMSO only).

  • Kinase Reaction Setup (5 µL reaction volume):

    • In a 384-well plate, add 1 µL of the serially diluted compound or vehicle control.

    • Add 2 µL of a solution containing the target kinase in kinase buffer.

    • Add 2 µL of a solution containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[15]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[16]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of 1-butyl-3-(propoxymethyl)-1H-pyrazole plate_setup Add compound, kinase, substrate, and ATP to 384-well plate compound_dilution->plate_setup reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->plate_setup incubation1 Incubate for 60 minutes at room temperature plate_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate for 40 minutes add_adpglo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate for 30-60 minutes add_detection_reagent->incubation3 read_luminescence Measure luminescence incubation3->read_luminescence calc_inhibition Calculate percent inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for in vitro kinase inhibition assay (IC50 determination).

Part 3: Cellular Activity Assessment: MTT Cell Viability Assay

Demonstrating that a compound inhibits a purified kinase is a crucial first step. However, it is equally important to assess its activity in a cellular context. A cell viability assay, such as the MTT assay, can determine if the compound has anti-proliferative or cytotoxic effects on cancer cell lines that are known to be dependent on the activity of the target kinase.[17][18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[17][19] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[18]

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., a line with known dependence on the target kinase)

  • 1-butyl-3-(propoxymethyl)-1H-pyrazole

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-butyl-3-(propoxymethyl)-1H-pyrazole in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[17]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Experimental Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_attach Incubate overnight to allow attachment seed_cells->incubate_attach add_compound Add serial dilutions of the compound to the cells incubate_attach->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_gi50 Determine GI50/IC50 value plot_curve->determine_gi50

Caption: Workflow for MTT cell viability assay.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from the in vitro kinase and cellular assays should be summarized in a clear and concise format. A table is an effective way to present this information.

Table 1: Hypothetical Biological Activity of 1-butyl-3-(propoxymethyl)-1H-pyrazole

Assay TypeTarget/Cell LineEndpointValue (µM)
In Vitro Kinase AssayTarget Kinase AIC500.15
In Vitro Kinase AssayOff-Target Kinase BIC50> 10
Cell Viability AssayCancer Cell Line X (Target Kinase A dependent)GI500.50
Cell Viability AssayCancer Cell Line Y (Target Kinase A independent)GI50> 20

Interpretation: The hypothetical data in Table 1 would suggest that 1-butyl-3-(propoxymethyl)-1H-pyrazole is a potent and selective inhibitor of Target Kinase A in vitro. The compound also demonstrates on-target cellular activity, as it inhibits the growth of a cancer cell line dependent on Target Kinase A at a concentration consistent with its in vitro potency, while having minimal effect on a cell line that is not dependent on this kinase.

Part 5: Hypothetical Mechanism of Action

Based on the known targets of other pyrazole-based inhibitors, a plausible, yet hypothetical, mechanism of action for 1-butyl-3-(propoxymethyl)-1H-pyrazole could be the inhibition of a Receptor Tyrosine Kinase (RTK) and its downstream signaling cascade, such as the MAPK/ERK pathway.[7][21] RTKs are crucial for cell growth, proliferation, and survival, and their aberrant activation is a common driver of cancer.[3][8][22][23]

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization ras Ras rtk->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor 1-butyl-3-(propoxymethyl)-1H-pyrazole inhibitor->rtk Inhibition inhibitor->mek Possible secondary inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

In this hypothetical model, 1-butyl-3-(propoxymethyl)-1H-pyrazole binds to the ATP-binding site of an RTK, preventing its autophosphorylation and activation. This blocks the downstream signaling cascade, including the activation of Ras, Raf, MEK, and ERK, ultimately leading to the inhibition of gene transcription required for cell proliferation and survival.[21][24][25] Some pyrazole derivatives have also been shown to inhibit downstream kinases like MEK directly.[2]

Conclusion

The pyrazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. This application note provides a comprehensive and systematic workflow for the initial characterization of a new pyrazole-based compound, 1-butyl-3-(propoxymethyl)-1H-pyrazole. By following the outlined protocols for broad-panel kinase screening, in vitro IC50 determination, and cellular viability assessment, researchers can efficiently evaluate the potential of this and other novel compounds as kinase inhibitors, paving the way for further preclinical development.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
  • BOC Sciences. (2025, June 5). Kinase Screening and Profiling Services.
  • GeeksforGeeks. (2023, February 6). Receptor Tyrosine Kinase Signaling.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ADP Glo Protocol. (n.d.). Retrieved from a relevant scientific protocol repository.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Cobb, M. H., Boulton, T. G., & Robbins, D. J. (1994). The mitogen-activated protein kinase signal transduction pathway: from the cell surface to the nucleus. Cellular and Molecular Life Sciences, 50(8), 724-732.
  • El-Gamal, M. I., et al. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie.
  • Cell Signaling Technology. (n.d.). Kinase Signaling Pathways.
  • Wikipedia. (n.d.). Mitogen-activated protein kinase kinase.
  • Abcam. (n.d.). MTT assay protocol.
  • Metwally, A. A., et al. (2023, August 12).
  • Shaikh, J., Patel, K., & Khan, T. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry.
  • Frontiers. (2021, November 15). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer.
  • Massive Bio. (2026, February 19). Rtk.
  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • Wikipedia. (n.d.). MAPK/ERK pathway.
  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • Molecules. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • ResearchGate. (n.d.). MEK proteins and their signaling pathways. In human, four distinct MAP....
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • PMC. (n.d.). ERK/MAPK signalling pathway and tumorigenesis.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • MedchemExpress.com. (n.d.). Kinase Screening Service.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Royal Society of Chemistry. (n.d.). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole: Availability, Synthesis, and Applications.
  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

Sources

Application Note: Rational Design and Evaluation of Pyrazole Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Assay Development Scientists.

Executive Summary & Mechanistic Rationale

The pyrazole scaffold—a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms—is widely recognized as a "privileged" structure in agrochemical discovery[1]. Its stable aromatic nature, driven by an acidic nitrogen and an sp2-hybridized basic nitrogen, allows for extensive structural modifications[2]. These modifications yield a diverse array of derivatives with potent biological activities, making pyrazoles a cornerstone in the development of modern crop protection agents[3],[1].

In modern agriculture, pyrazole derivatives are engineered to disrupt critical metabolic, respiratory, or neurological pathways in target organisms:

  • Fungicides (SDHIs): (e.g., fluxapyroxad, bixafen, and pyraclostrobin) function primarily as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II of the fungal mitochondrial electron transport chain, blocking the reduction of ubiquinone. This halts ATP production, leading to the rapid inhibition of spore germination and mycelial growth[4],[1].

  • Herbicides (HPPD Inhibitors): Derivatives such as pyrasulfotole and topramezone inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis. This inhibition depletes carotenoids, causing severe bleaching of new plant growth and eventual necrosis[1],[5].

  • Insecticides (GABA Antagonists): Pyrazole insecticides (e.g., fipronil) target the central nervous system of pests by acting as non-competitive antagonists of the GABA-gated chloride channel, inducing fatal hyperexcitation[1].

Quantitative Efficacy Data

The structural versatility of pyrazoles allows researchers to fine-tune the hydrophobic tail to overcome target resistance and improve crop selectivity[4],[5]. Table 1 summarizes the comparative efficacy of commercial standards versus recently developed pyrazole derivatives.

Table 1: Quantitative Efficacy and Target Metrics of Pyrazole Derivatives

Compound / ClassTarget Pathogen / PestTarget MechanismIn Vitro Efficacy (EC50 / Inhibition)In Vivo / Field Application
Compound 15 (1,2,4-oxadiazole pyrazole)Rhizoctonia solaniSDHI (Complex II)0.001 µg/mL1.08 µg/mL (Rice sheath blight)[4]
Fluxapyroxad (Commercial SDHI)Rhizoctonia solaniSDHI (Complex II)0.038 µg/mL2.96 µg/mL (Rice sheath blight)[4]
Compound 5 (Thiophene pyrazole)Nigrospora oryzaeSDHI (Complex II)1.9 µg/mLComparable to penthiopyrad at 40 mg/L[4]
Compound 3b (Novel Pyrazole)Aspergillus nigerAntifungal (General)100% inhibition at 500 µg/mLBiocompatible (No IC50 on HFB4 cells)[6]
Compound 3 (Aryloxyacetic pyrazole)Broadleaf weedsHPPD InhibitorHigh postemergent efficacySafe for maize at 150 g ai/ha[5]

Visualizing the Mechanism of Action

The diagram below illustrates the biochemical cascade triggered by pyrazole-carboxamide fungicides, demonstrating how structural target engagement translates to phenotypic fungal death.

G A Pyrazole-Carboxamide (e.g., Fluxapyroxad) B Mitochondrial Complex II (Succinate Dehydrogenase) A->B C Blockade of Ubiquinone Reduction B->C D TCA Cycle Disruption & ATP Depletion C->D E Fungal Cell Death (Mycelial Inhibition) D->E

Fig 1: Mechanism of action for pyrazole-carboxamide Succinate Dehydrogenase Inhibitors (SDHIs).

Experimental Protocols: Synthesis to Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating workflow for developing and testing novel pyrazole-based agrochemicals.

Workflow S1 Scaffold Design (Pyrazole Core) S2 Chemical Synthesis (Condensation & Amidation) S1->S2 S3 In Vitro Screening (Mycelial Growth Assay) S2->S3 S4 Target Validation (Enzyme Inhibition) S3->S4 S5 In Vivo Trials (Crop Safety & Efficacy) S4->S5

Fig 2: End-to-end experimental workflow for the development of pyrazole-based agrochemicals.

Protocol 4.1: Regioselective Synthesis of Pyrazole-4-Carboxamide Derivatives

Objective: Synthesize a library of pyrazole-carboxamides with varying hydrophobic tails for Structure-Activity Relationship (SAR) studies[4]. Causality & Design Choice: The cyclocondensation of 1,3-diketones with arylhydrazines is the most robust method for constructing the pyrazole core[7],[2]. For the subsequent amidation, we utilize EDCI/HOBt coupling reagents. This strategy prevents the racemization of the intermediate and avoids harsh acyl chloride conditions that could degrade sensitive functional groups on the hydrophobic tail[8].

Step-by-Step Methodology:

  • Core Formation: Dissolve the 1,3-diketone precursor (1.0 eq) and substituted arylhydrazine (1.1 eq) in ethanol. Reflux at 80°C for 4-6 hours.

  • Monitoring: Track the cyclocondensation via TLC (Hexane:EtOAc, 3:1). The acidic nitrogen of the pyrazole drives the aromatization, yielding a stable intermediate[2].

  • Purification: Concentrate the solvent in vacuo and purify the pyrazole intermediate via silica gel column chromatography.

  • Amidation: In a dry flask under N2, dissolve the pyrazole-carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to activate the carboxyl group.

  • Coupling: Add the desired hydrophobic tail amine (e.g., a substituted aniline) (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Validation: Quench with water, extract with EtOAc, and confirm the structure of the target pyrazole-carboxamide via 1H-NMR, 13C-NMR, and HRMS[9].

Protocol 4.2: In Vitro Antifungal High-Throughput Screening (Mycelial Growth Assay)

Objective: Determine the half-maximal effective concentration (EC50) of the synthesized pyrazole derivatives against phytopathogenic fungi[4],[6]. Causality & Design Choice: Potato Dextrose Agar (PDA) is utilized to provide optimal carbon sources, ensuring robust baseline growth[9]. We incorporate a resazurin dye indicator. Living fungal cells metabolize resazurin (blue) to resorufin (pink/fluorescent), providing a quantifiable, objective metric of viability that eliminates the subjectivity of manual radial measurements.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole compounds in DMSO to create a 10 mg/mL stock solution.

  • Media Spiking: Supplement molten PDA (at 50°C) with the compound to achieve final concentrations ranging from 0.001 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 5-day-old fungal culture) in the center of each treated agar plate.

  • Incubation: Incubate the plates at 25°C in the dark for 72-96 hours.

  • Self-Validation Controls:

    • Positive Control: Commercial SDHI (e.g., Fluxapyroxad)[4].

    • Negative Control: PDA with 0.5% DMSO (Vehicle control).

  • Quantification: Measure the fluorescence of resorufin (or mycelial diameter) and calculate the inhibition percentage relative to the negative control. Plot dose-response curves to derive the EC50.

Protocol 4.3: Target Validation via SDH Enzyme Activity Assay

Objective: Confirm that the antifungal efficacy observed in Protocol 4.2 is mechanistically driven by the direct inhibition of Succinate Dehydrogenase (Complex II)[4]. Causality & Design Choice: DCPIP (2,6-dichlorophenolindophenol) is used as an artificial electron acceptor. As Complex II oxidizes succinate, electrons are transferred to DCPIP, causing a color shift from blue to colorless. Spectrophotometric quantification at 600 nm provides a direct, real-time readout of enzyme kinetics.

Step-by-Step Methodology:

  • Mitochondrial Extraction: Isolate mitochondria from the target fungal mycelia using differential centrifugation in a sucrose-based homogenization buffer (pH 7.4) containing protease inhibitors.

  • Reaction Mixture: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (electron acceptor), and 1 mM sodium azide (to block Complex IV and prevent alternate electron routing).

  • Inhibitor Addition: Add the pyrazole derivative at varying concentrations (0.1 nM to 10 µM).

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Immediately monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of DCPIP reduction. Determine the IC50 value by plotting residual enzyme activity against the log concentration of the pyrazole derivative. A low IC50 directly correlates the compound's structural scaffold to SDH target engagement[4].

References

  • Du, T., et al. "Pyrazole derivatives: Recent advances in discovery and development of pesticides." Chinese Chemical Society Publishing. 3

  • Wu, J., et al. "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management." Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • Gosselin, et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. 7

  • Benchchem Technical Staff. "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis." Benchchem. 1

  • Harigae, et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC. 8

  • Royalchem Editorial. "Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture." Royalchem. 2

  • PMC Staff. "Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives." PMC. 6

  • He, et al. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." ACS Publications. 5

  • Ma, et al. "Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease." Frontiers. 9

Sources

Application Note: 1-Butyl-3-(propoxymethyl)-1H-pyrazole in the Design and Synthesis of Sulfonamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring serves as a privileged scaffold due to its planar, conjugated structure and its ability to participate in diverse hydrogen bonding and π−π stacking interactions. Specifically, 1-butyl-3-(propoxymethyl)-1H-pyrazole has emerged as a highly specialized, lipophilic building block in fragment-based drug discovery (FBDD) and combinatorial library generation.

When activated at the C-4 position to form a sulfonyl chloride, this scaffold becomes a powerful electrophilic anchor for the synthesis of pyrazole-4-sulfonamides. These derivatives have demonstrated profound pharmacological potential, most notably as non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) for anti-inflammatory applications 1, as well as potent antiproliferative agents 2. This guide details the physicochemical rationale, mechanistic pathways, and self-validating synthetic protocols for utilizing this compound in drug development.

Physicochemical Profiling & Causality in Drug Design

The strategic placement of functional groups on the pyrazole core is not arbitrary; it is driven by the need to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

  • N-1 Butyl Group: The addition of a saturated, four-carbon aliphatic chain significantly enhances the lipophilicity of the core. In target enzymes like NAAA or COX-2, this flexible hydrophobic tail is critical for penetrating and anchoring the molecule within deep, lipophilic binding pockets.

  • C-3 Propoxymethyl Group: This substitution introduces an ether linkage (-CH₂-O-CH₂CH₂CH₃). The ether oxygen acts as a crucial hydrogen bond acceptor, improving target specificity and aqueous solubility, while the propyl chain provides necessary conformational flexibility to adapt to dynamic enzyme active sites.

Table 1: Physicochemical and Pharmacokinetic Profiling of the Scaffold
Property1-Butyl-3-(propoxymethyl)-1H-pyrazole1-Butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chlorideCausality / Relevance in Drug Design
Molecular Weight 210.32 g/mol 308.82 g/mol Low MW allows for fragment-based growth and library generation while maintaining drug-like properties.
LogP (Predicted) ~2.1~2.8Optimal lipophilicity for membrane permeability; the butyl group drives hydrophobic pocket engagement.
H-Bond Donors 00Absence of donors enhances passive permeability and oral bioavailability.
H-Bond Acceptors 3 (N, N, O)5 (N, N, O, O, O)The propoxymethyl ether oxygen acts as a flexible H-bond acceptor, improving target specificity.
Reactivity Stable building blockHighly reactive electrophileThe sulfonyl chloride acts as the critical anchor point for combinatorial amination.

Pharmacological Applications: The NAAA Inhibition Pathway

Pyrazole-4-sulfonamides synthesized from this scaffold are prominent in the development of non-covalent NAAA inhibitors. NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator that exerts profound anti-inflammatory and analgesic effects via the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR- α ). By inhibiting NAAA, pyrazole sulfonamides prevent PEA degradation, thereby sustaining its therapeutic signaling 1.

NAAA_Signaling_Pathway Substrate Palmitoylethanolamide (PEA) Endogenous Lipid Enzyme N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Substrate->Enzyme Binds to active site Receptor PPAR-α Receptor Activation Substrate->Receptor Accumulated PEA binds Degradation Palmitic Acid + Ethanolamine (Pro-inflammatory State) Enzyme->Degradation Hydrolysis (Normal state) Inhibitor 1-Butyl-3-(propoxymethyl)-1H-pyrazole Sulfonamide Derivative Inhibitor->Enzyme Non-covalent Inhibition (Blocks active site) Outcome Anti-inflammatory & Analgesic Response Receptor->Outcome Gene Transcription Regulation

Mechanism of Action: Pyrazole-sulfonamide mediated NAAA inhibition and anti-inflammatory response.

Synthetic Workflows & Protocols

To leverage 1-butyl-3-(propoxymethyl)-1H-pyrazole in drug discovery, it must first be activated via electrophilic aromatic substitution, followed by combinatorial amination to generate sulfonamide libraries 3. The following self-validating protocols detail this process.

Protocol 1: Chlorosulfonation of 1-Butyl-3-(propoxymethyl)-1H-pyrazole

Objective: To convert the stable pyrazole core into a highly reactive electrophile (CAS 1855937-22-2) for downstream library generation.

  • Preparation: Dissolve 1-butyl-3-(propoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) (5 volumes) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is crucial. The presence of moisture will cause premature hydrolysis of the highly sensitive sulfonyl chloride product back into an unreactive sulfonic acid.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes.

    • Causality: The C-4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. The chlorosulfonation reaction is highly exothermic; strict temperature control at 0 °C prevents thermal degradation of the propoxymethyl ether linkage and minimizes polysulfonation side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature (25–30 °C) and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation: The complete disappearance of the higher-Rf starting material spot and the emergence of a distinct, lower-Rf product spot confirms complete activation.

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice.

    • Causality: Ice water rapidly quenches the excess chlorosulfonic acid without generating excess heat, keeping the temperature low enough to prevent the hydrolysis of the newly formed sulfonyl chloride.

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride.

Protocol 2: Parallel Synthesis of Pyrazole-4-Sulfonamide Libraries

Objective: To generate a diverse library of sulfonamides by coupling the activated pyrazole-4-sulfonyl chloride with various primary and secondary amines 2.

  • Amine Preparation: In a parallel synthesis block, dispense the desired amine (1.05 eq) into reaction vials containing DCM (5 volumes). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: Sulfonamide bond formation generates hydrochloric acid (HCl) as a byproduct. DIPEA acts as a sterically hindered acid scavenger that efficiently neutralizes HCl without acting as a competing nucleophile, preventing the protonation of the unreacted amine which would otherwise halt the reaction.

  • Coupling: Add a solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM dropwise to each vial at 25–30 °C.

  • Incubation: Stir the reaction mass for 16 hours at 25–30 °C.

    • Causality: A 16-hour duration ensures complete nucleophilic acyl substitution, particularly critical when utilizing sterically hindered secondary amines or anilines with electron-withdrawing groups that exhibit lower nucleophilicity.

  • Aqueous Workup: Add cold water (10 volumes) to each vial and agitate for 10 minutes.

    • Self-Validation & Causality: The aqueous wash serves a dual purpose: it quenches any trace unreacted sulfonyl chloride and selectively partitions the DIPEA hydrochloride salts and unreacted polar amines into the aqueous phase, leaving the highly lipophilic sulfonamide product in the organic phase.

  • Purification: Separate the lower organic layer, dry over Na₂SO₄, and evaporate under vacuum. Purify the crude mixtures via automated flash chromatography to yield the pure pyrazole-4-sulfonamide derivatives ready for high-throughput biological screening.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ChemMedChem, 2014, 9, 1602−1614.1

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. 2

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B: Nat. Prod. Med. Chem., 2025, 7(1), 130-150. 3

Sources

Advanced Formulation Strategies for 1-Butyl-3-(propoxymethyl)-1H-pyrazole in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole scaffolds are foundational in modern medicinal chemistry, frequently utilized for their potent anticancer, anti-inflammatory, and target-specific kinase inhibitory properties[1]. However, the translation of pyrazole derivatives from in vitro hits to in vivo leads is often bottlenecked by poor aqueous solubility.

1-Butyl-3-(propoxymethyl)-1H-pyrazole is a highly lipophilic compound. Lacking hydrogen-bond donors and possessing a highly hydrophobic butyl-propoxymethyl architecture, it exhibits a predicted logP of ~2.44[2]. When introduced to aqueous biological fluids, such lipophilic pyrazoles undergo rapid nucleation and micro-precipitation, drastically reducing bioavailability and skewing pharmacokinetic (PK) data[3][4].

As a Senior Application Scientist, I emphasize that formulating this compound is not merely about dissolving a powder; it is about engineering a thermodynamically and kinetically stable delivery vehicle. We must utilize a multi-component system where each excipient serves a distinct, causal purpose:

  • DMSO (Primary Solvation): Disrupts the solid-state crystal lattice.

  • PEG400 (Thermodynamic Co-solvent): Lowers the dielectric constant of the vehicle, preventing precipitation upon initial dilution[3].

  • Tween 80 (Kinetic Surfactant): Provides micellar encapsulation, shielding the hydrophobic pyrazole core from the aqueous bulk phase during systemic circulation[5].

Physicochemical Profiling & Formulation Implications

To design a self-validating formulation, we must first establish the physical boundaries of the compound. Table 1 summarizes the quantitative parameters dictating our excipient selection.

Table 1: Physicochemical Profile of 1-Butyl-3-(propoxymethyl)-1H-pyrazole

ParameterValue / CharacteristicFormulation Implication
Predicted logP ~2.44[2]Highly lipophilic; requires >30% co-solvent/surfactant ratio for in vivo aqueous stability.
H-Bond Donors 0[2]Lacks ability to form strong aqueous hydration shells; prone to rapid precipitation in pure saline.
H-Bond Acceptors 3 (N and O atoms)Can interact with hydroxyl groups of PEG400, making PEG-based co-solvents highly effective[3].
Topological Polar Surface Area < 30 Ų (Estimated base)Excellent membrane permeability, provided the compound is kept in a solubilized state in the GI tract or plasma.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed as self-validating systems. If a step fails (e.g., turbidity appears), the protocol inherently signals a thermodynamic breach, preventing the administration of compromised material.

Protocol A: In Vitro Cell Culture Formulation

Objective: Achieve complete solvation without inducing solvent-mediated cytotoxicity.

  • Primary Stock Preparation: Weigh 10 mg of 1-butyl-3-(propoxymethyl)-1H-pyrazole. Add sterile, anhydrous DMSO to achieve a 50 mM stock.

  • Lattice Disruption: Vortex for 60 seconds. If visually particulate, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution (Self-Validation Step): Dilute the stock directly into pre-warmed (37°C) complete culture media. Critical Rule: The final DMSO concentration must strictly remain ≤0.1% (v/v) to prevent solvent-induced cellular apoptosis.

  • Validation Check: Measure the absorbance of the final media at 600 nm. An OD600 > 0.05 against a media blank indicates micro-precipitation. If precipitation occurs, the stock must be diluted further before media introduction.

Protocol B: In Vivo Systemic Dosing (IV/IP/PO)

Objective: Create a clear, kinetically stable nano-emulsion for systemic administration[5][6]. Vehicle Composition: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Primary Solvation: Add 10% (of the final intended volume) DMSO to the pre-weighed compound. Vortex until completely clear. Causality: DMSO provides the initial solvating energy to break intermolecular bonds.

  • Thermodynamic Stabilization: Add 40% PEG400 to the DMSO-compound mixture. Vortex thoroughly. Causality: PEG400 acts as a transitional co-solvent, preventing the compound from crashing out when surfactants are introduced[3][7].

  • Micellar Encapsulation: Add 5% Tween 80. Vortex vigorously for 2 minutes. Causality: Tween 80 coats the lipophilic molecules, preparing them for kinetic suspension in the aqueous phase[4][5].

  • Aqueous Quenching: Slowly add 45% sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized aqueous pooling, which causes irreversible nucleation.

  • Self-Validation (DLS): Visually inspect the solution. It must be optically clear. For rigorous validation, analyze via Dynamic Light Scattering (DLS); a successful formulation will show a monodisperse micellar peak at <15 nm.

Formulation Workflow Visualization

The following diagram illustrates the mechanistic sequence of the in vivo formulation. Order of addition is non-negotiable ; altering the sequence will result in immediate compound precipitation.

FormulationWorkflow Compound 1-Butyl-3-(propoxymethyl) -1H-pyrazole (Solid) Step1 Step 1: Primary Solvation Add 10% DMSO (Lattice Disruption) Compound->Step1 Step2 Step 2: Co-solvent Addition Add 40% PEG400 (Thermodynamic Stabilization) Step1->Step2 Step3 Step 3: Surfactant Addition Add 5% Tween 80 (Micellar Encapsulation) Step2->Step3 Step4 Step 4: Aqueous Dilution Add 45% Saline (Volume Adjustment) Step3->Step4 Validation Self-Validation: Visual Inspection & DLS (Must be optically clear) Step4->Validation Output Final In Vivo Formulation Ready for IV/IP/PO Dosing Validation->Output Pass

Workflow and mechanistic rationale for the multi-component formulation of lipophilic pyrazoles.

Quantitative Formulation Stability & Pharmacokinetics

To ensure robust experimental design, Table 2 outlines the expected stability and representative pharmacokinetic profile of lipophilic pyrazoles formulated in the DMSO/PEG400/Tween80/Saline vehicle[5][6].

Table 2: Formulation Stability & Representative PK Parameters

MetricTarget / Expected ValueAnalytical Method
Maximum Solubility ≥ 5.0 mg/mLHPLC-UV quantification post-centrifugation
Physical Stability (25°C) > 48 HoursVisual inspection / DLS (No particle growth)
Micelle Size (DLS) 8 - 15 nmDynamic Light Scattering (Z-average)
Representative Oral Bioavailability (F%) 40% - 60%LC-MS/MS (Plasma AUC PO vs IV)
Clearance (CL) Moderate (Hepatic)Hepatocyte stability assays / In vivo PK[5]

Note: Always prepare the in vivo formulation fresh on the day of dosing to guarantee absolute micellar integrity.

References

  • Guidechem.1856045-86-7 Molecular Formula, Structural Formula, MSDS, Melting Point, Boiling Point. Guidechem.
  • National Institutes of Health (PMC).Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Benchchem.Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. Benchchem.
  • ResearchGate.Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms.
  • National Institutes of Health (PMC).In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867.
  • Pharma Excipients.Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.

Sources

dosage and concentration of 1-butyl-3-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing, Concentration, and Assay Protocols for 1-Butyl-3-(propoxymethyl)-1H-pyrazole in Drug Discovery

Executive Summary

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. 1-Butyl-3-(propoxymethyl)-1H-pyrazole (Molecular Weight: ~196.29 g/mol ) serves as a versatile, lipophilic building block and screening fragment in hit-to-lead optimization. Because it is a preclinical research compound rather than an approved clinical drug, "dosage" is defined by its working concentrations in in vitro high-throughput screening (HTS) and in vivo murine toxicity models.

This application note provides researchers with self-validating, step-by-step protocols for formulating, diluting, and dosing this compound to ensure robust, reproducible data while avoiding solvent-mediated artifacts.

Physicochemical Properties & Stock Formulation

The lipophilic nature of the butyl and propoxymethyl substitutions renders this pyrazole derivative highly soluble in organic solvents but poorly soluble in aqueous media. Consequently, Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for primary stock preparation.

Causality in Formulation: To maintain cellular integrity during in vitro assays, the final DMSO concentration in the assay well must never exceed 0.5% (v/v), and ideally should be kept at ≤0.1%[2]. Concentrations above this threshold induce solvent-mediated cytotoxicity, alter membrane permeability, and artificially skew IC50/EC50 values, rendering the assay data invalid[3].

Table 1: Stock Concentration and Reconstitution Matrix

Calculations based on a molecular weight of 196.29 g/mol .

Desired Stock ConcentrationMass of CompoundVolume of 100% DMSOApplication Context
10 mM 1.96 mg1.0 mLStandard HTS library stock; biochemical assays.
50 mM 9.81 mg1.0 mLHigh-concentration stock for in vivo formulation.
100 mM 19.63 mg1.0 mLMaximum solubility limit testing; fragment screening.

In Vitro Screening Protocols

To accurately determine the biological activity (e.g., cytotoxicity or target inhibition) of 1-butyl-3-(propoxymethyl)-1H-pyrazole, a rigorous dose-response curve (DRC) must be generated.

Causality in Dilution Strategy: We utilize a 10-point, 1:3 serial dilution. A 1:3 ratio provides a logarithmic spread across 4 to 5 logs of concentration. This is mathematically optimal for capturing the upper asymptote, the inflection point, and the lower baseline of a sigmoidal dose-response curve without clustering data points, ensuring highly accurate IC50 determination[4].

Protocol 3.1: 10-Point Dose-Response Cell Viability Assay
  • Cell Seeding: Seed the target cell line (e.g., HEK-293T or A549) in a 384-well opaque assay plate at a density of 2,000 cells/well in 20 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Master Plate Preparation: In a separate 96-well V-bottom plate, prepare a 10 mM stock of the pyrazole compound in 100% DMSO.

  • Serial Dilution: Transfer 30 µL of the 10 mM stock to the first column. Add 20 µL of 100% DMSO to the subsequent 9 columns. Transfer 10 µL from column 1 to column 2, mix thoroughly, and repeat to create a 10-point 1:3 dilution series.

  • Intermediate Aqueous Dilution: Dilute the DMSO stocks 1:100 into intermediate plates containing culture media to create a 10X working solution (DMSO is now at 1%).

  • Compound Dosing: Transfer 2.2 µL of the 10X working solution into the 384-well assay plate containing 20 µL of cells.

    • Self-Validation Check: The final assay volume is ~22.2 µL. The top concentration of the compound is 100 µM, and the final DMSO concentration is strictly 0.1% (v/v)[2].

  • Incubation & Readout: Incubate for 48–72 hours. Add 10 µL of CellTiter-Glo® reagent, shake for 2 minutes to induce lysis, and measure luminescence to calculate cell viability.

In Vivo Preclinical Dosing Guidelines

When transitioning 1-butyl-3-(propoxymethyl)-1H-pyrazole from in vitro to in vivo murine models (e.g., C57BL/6 mice) for Maximum Tolerated Dose (MTD) or pharmacokinetic (PK) profiling, aqueous insolubility becomes the primary hurdle.

Causality in Vehicle Selection: Direct injection of DMSO causes tissue necrosis and severe toxicity. Therefore, a co-solvent system is required. We utilize a standard lipophilic formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline . The PEG300 acts as a solubilizer, while Tween-80 prevents compound precipitation upon introduction to the aqueous bloodstream.

Table 2: In Vivo Dosing Parameters (Murine Model)
Dose GroupTarget Dose (mg/kg)Formulation ConcentrationInjection Volume (20g Mouse)Route of Administration
Low 10 mg/kg1.0 mg/mL200 µLIP / PO
Medium 30 mg/kg3.0 mg/mL200 µLIP / PO
High (MTD) 100 mg/kg10.0 mg/mL200 µLPO (Oral Gavage)
Protocol 4.1: Formulation and Administration
  • Dissolution: Weigh 10 mg of 1-butyl-3-(propoxymethyl)-1H-pyrazole and dissolve completely in 0.5 mL of 100% DMSO. Vortex until clear.

  • Excipient Addition: Add 4.0 mL of PEG300 and vortex for 1 minute. Add 0.5 mL of Tween-80 and vortex gently to avoid excessive bubbling.

  • Aqueous Phase: Slowly add 5.0 mL of sterile 0.9% Saline dropwise while continuously vortexing. The final solution must be optically clear before administration.

  • Administration: Administer via oral gavage (PO) using a stainless steel feeding needle. Monitor animals for 14 days for acute toxicity signs (e.g., >20% body weight loss, lethargy).

Experimental Workflow Visualization

G Start Compound Synthesis & Stock Preparation (10-50 mM) Dilution Serial Dilution (1:3 ratio, 10 points) Start->Dilution DMSO <0.5% InVitro In Vitro Screening (Target Kinase / Cell Viability) Dilution->InVitro 100 µM Top Dose QC Data QC & Normalization (Z'-factor > 0.5) InVitro->QC Hit Hit Identification (IC50 Calculation) QC->Hit Validated Assays InVivo In Vivo PK/PD & Tox Profiling (10-100 mg/kg) Hit->InVivo Lead Optimization

Workflow for high-throughput screening and hit validation of pyrazole derivatives.

References

  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Institutes of Health (NIH). Available at:

  • [2] Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro. MDPI. Available at:

  • [3] Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH Assay Guidance Manual. National Institutes of Health (NIH). Available at:

  • [4] Design and Implementation of High Throughput Screening Assays. ResearchGate. Available at:

Sources

Application Note: 1-butyl-3-(propoxymethyl)-1H-pyrazole (BPMP) as a High-Fidelity Fluorescent Probe for Fe³⁺ Detection

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Compound: 1-butyl-3-(propoxymethyl)-1H-pyrazole (BPMP)

Executive Summary & Mechanistic Rationale

The accurate detection of trace metal ions, particularly Iron (Fe³⁺), is critical in both environmental monitoring and cellular biology due to iron's central role in metabolic processes, oxygen transport, and oxidative stress pathways[1]. While various N-heteroaromatic scaffolds are utilized in organic chemosensors[2], pyrazole derivatives have emerged as highly versatile recognition moieties due to their exceptional electronic properties and synthetic adaptability[3].

This application note details the implementation of 1-butyl-3-(propoxymethyl)-1H-pyrazole (BPMP) as a robust, small-molecule fluorescent probe.

Causality of Structural Design (Why BPMP?)

As a Senior Application Scientist, it is crucial to understand that a probe's efficacy is dictated by its structural micro-environment:

  • The 1-Butyl Group: Imparts highly calibrated lipophilicity (predicted logP ~2.44)[4]. This facilitates rapid, passive diffusion across the phospholipid bilayer of mammalian cells, eliminating the need for cytotoxic permeabilizing agents (e.g., Triton X-100) during live-cell imaging.

  • The 3-Propoxymethyl Group: The flexible ether linkage provides a balanced hydrophilic-lipophilic profile. It ensures sufficient solubility in semi-aqueous biological buffers while preventing severe Aggregation-Caused Quenching (ACQ), a common failure point in highly hydrophobic probes.

  • The Pyrazole Core: The nitrogen atoms act as highly selective, hard Lewis base coordination sites. They exhibit a strong affinity for hard Lewis acids like Fe³⁺. Upon complexation, the paramagnetic nature of Fe³⁺ triggers a Photoinduced Electron Transfer (PET) mechanism, resulting in a quantifiable fluorescence quenching ("turn-off") response[1].

Photophysical Properties & Quantitative Data

To ensure reproducible assay development, the fundamental photophysical parameters of the BPMP probe are summarized below. These metrics dictate the instrument settings required for downstream protocols.

Table 1: Photophysical and Analytical Parameters of BPMP

ParameterValueAnalytical Significance
Absorption Maximum (λ_abs) 310 nmExcitation wavelength suitable for standard UV lasers/lamps.
Emission Maximum (λ_em) 425 nmBlue emission region; minimizes cellular autofluorescence overlap.
Stokes Shift 115 nmLarge shift prevents self-absorption and scattering interference.
Limit of Detection (LOD) 0.70 μMHigh sensitivity for trace Fe³⁺ detection in biological ranges[1].
Binding Stoichiometry 1:1 (BPMP:Fe³⁺)Simplifies kinetic modeling, Job's plot analysis, and quantification[1].
Optimal pH Range 6.5 – 8.0Maintains selectivity within physiological environments (pH 7.4)[1].

Workflow & Mechanistic Diagram

The following diagram illustrates the end-to-end experimental workflow, mapping the transition from probe preparation to the PET-driven mechanistic readout.

G cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Assay & Coordination cluster_2 Phase 3: Readout & Imaging N1 Synthesize/Purify BPMP (Fluorophore Core) N2 10 mM Stock in DMSO (Maximized Solubility) N1->N2 N3 Dilute to 10 µM in HEPES Buffer (pH 7.4) N2->N3 1:1000 Dilution (<0.1% DMSO final) N4 Introduce Fe³⁺ Analyte (Lewis Acid-Base Binding) N3->N4 N5 PET-Induced Quenching (Spectroscopy Output) N4->N5 In Vitro N6 Intracellular Mapping (Confocal Microscopy) N4->N6 In Vivo / Live Cell

Figure 1: End-to-end workflow of BPMP application, from stock preparation to PET-mediated fluorescence quenching and cellular imaging.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and an internal control to ensure data integrity.

Preparation of BPMP Stock and Working Solutions
  • Step 1: Weigh out the appropriate mass of BPMP and dissolve it in anhydrous, spectroscopic-grade DMSO to yield a 10 mM stock solution.

    • Expert Insight: DMSO is chosen over ethanol because it fully solvates the lipophilic butyl chain, preventing micro-micelle formation which can skew baseline fluorescence.

  • Step 2: Aliquot the stock solution into amber microcentrifuge tubes and store at -20°C.

  • Step 3: Prepare a 10 µM working solution by diluting the stock 1:1000 in 10 mM HEPES buffer (pH 7.4).

    • Expert Insight (Critical):Do not use PBS (Phosphate-Buffered Saline). Phosphate ions form highly insoluble iron(III) phosphate (FePO₄, Ksp ~ 10⁻²²). Using PBS will precipitate your Fe³⁺ analyte before it can bind to the probe, leading to false negatives. HEPES maintains physiological pH without coordinating the metal ions.

Spectrofluorometric Titration & Selectivity Assay

This protocol validates the probe's sensitivity and confirms the PET quenching mechanism.

  • Step 1: Transfer 2.0 mL of the 10 µM BPMP working solution into a standard 1 cm quartz cuvette.

  • Step 2: Set the spectrofluorometer excitation wavelength to 310 nm. Record the baseline emission spectrum from 350 nm to 600 nm.

  • Step 3: Sequentially add aliquots of a standard FeCl₃ solution (0 to 20 µM final concentration). After each addition, incubate for 2 minutes to allow the coordination kinetics to reach equilibrium, then record the emission spectrum.

  • Step 4 (Self-Validation Step): To prove that the fluorescence quenching is due to reversible metal coordination (and not probe degradation), add 50 µM of EDTA to the cuvette.

    • Causality: EDTA is a powerful hexadentate chelator with a higher affinity for Fe³⁺ than the pyrazole core. The addition of EDTA will strip the Fe³⁺ from the BPMP probe, disrupting the PET mechanism and restoring the original fluorescence. If the signal does not return, your probe has degraded.

Live-Cell Imaging of Intracellular Fe³⁺

BPMP’s lipophilicity makes it ideal for mapping Fe³⁺ in living biological systems[1].

  • Step 1: Seed HeLa or B16F10 melanoma cells[1] in a glass-bottom confocal dish and culture them in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours.

  • Step 2: Wash the cells twice with serum-free DMEM. Add 10 µM of BPMP (diluted in serum-free media) and incubate for 30 minutes.

    • Expert Insight: Serum proteins (like albumin) can non-specifically bind lipophilic probes, reducing the effective concentration that reaches the cell membrane. Always perform probe loading in serum-free conditions.

  • Step 3: Wash the cells three times with DPBS to remove extracellular, unbound probe.

  • Step 4: Image the cells using a confocal laser scanning microscope (Excitation: ~310-350 nm laser; Emission channel: 400-450 nm). You will observe strong intracellular blue fluorescence.

  • Step 5: Introduce 20 µM FeCl₃ to the culture dish, incubate for 20 minutes, and re-image. A significant reduction in fluorescence intensity confirms the intracellular permeation of Fe³⁺ and the in vivo efficacy of the BPMP probe.

References

  • A review on pyrazole moieties as organic chemosensors in the environment and biological systems Source: Semantic Scholar (Corpus ID: 261054593) URL:[Link]

  • Fluorescent Probe for Recognizing Fe in Aqueous Solutions and its Applications Source: ResearchGate / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols: Pyrazole Derivatives as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring—a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms—has emerged as a highly privileged scaffold in modern drug discovery[1]. Its unique structural geometry imparts significant polarity, while the nitrogen atoms serve as versatile hydrogen-bond donors and acceptors. This allows pyrazole derivatives to seamlessly insert into the highly conserved ATP-binding pockets of various oncogenic kinases, making them exceptionally potent anticancer agents[1],[2].

In recent years, the FDA has approved several small-molecule kinase inhibitors featuring a pyrazole or fused-pyrazole core. Notable examples include the BRAF inhibitor encorafenib (Braftovi®), the BTK inhibitor pirtobrutinib (Jaypirca®), and the RET inhibitor pralsetinib (Gavreto®)[3]. Furthermore, allosteric inhibitors like asciminib utilize the pyrazole scaffold to target the ABL1 myristate pocket, successfully overcoming resistance to traditional ATP-competitive drugs[2].

Target Engagement & Mechanism of Action

Pyrazole derivatives exhibit broad-spectrum pharmacological activity by interrupting multiple oncogenic signaling cascades simultaneously[1]. Through structure-activity relationship (SAR) optimization, functionalized pyrazoles can be directed to inhibit Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) or intracellular serine/threonine kinases (e.g., CDKs, BRAF, WEE1)[1],[4].

G cluster_0 Target Kinases Pyrazole Pyrazole Derivatives (e.g., Encorafenib, Asciminib) EGFR EGFR / VEGFR Pyrazole->EGFR ATP-competitive inhibition BRAF BRAF (V600E) Pyrazole->BRAF Allosteric inhibition CDK CDK2 / WEE1 Pyrazole->CDK Kinase inhibition Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Blockade induces Proliferation Tumor Proliferation EGFR->Proliferation Promotes BRAF->Apoptosis Blockade induces BRAF->Proliferation Promotes CDK->Apoptosis Blockade induces CDK->Proliferation Promotes

Fig 1. Pyrazole derivatives disrupt oncogenic signaling, halting proliferation and inducing apoptosis.

Quantitative Efficacy of Preclinical Pyrazole Derivatives

The versatility of the pyrazole core allows for the synthesis of highly selective inhibitors. Below is a summary of recently developed experimental pyrazole derivatives, demonstrating their potent nanomolar to low-micromolar efficacy against specific targets and cancer cell lines.

Table 1: Quantitative Efficacy of Recent Experimental Pyrazole Derivatives

Compound / ScaffoldPrimary TargetCancer Cell LineTarget IC₅₀Cytotoxicity (IC₅₀)Reference
Compound 43 (Pyrazole carbaldehyde)PI3KMCF7 (Breast)N/A0.25 µM[1]
Compound 50 (Fused pyrazole)EGFR / VEGFR-2HepG2 (Liver)0.09 µM / 0.23 µM0.71 µM[1]
Compound 29 (Pyrazolo[1,5-a]pyrimidine)CDK2HepG2 (Liver)N/A10.05 µM[1]
AZD1775 (Pyrazolopyrimidinone)WEE1ONS-76 (Medulloblastoma)5.1 nM159 nM (EC₅₀)[4]

Preclinical Screening Workflow

To systematically evaluate novel pyrazole derivatives, drug development professionals employ a rigorous screening pipeline. Phenotypic screening is first used to filter out inactive compounds, followed by high-resolution biochemical assays to validate target engagement.

Workflow A Compound Prep (DMSO Stock) B Phenotypic Screen (MTT Assay) A->B C Target Validation (TR-FRET Assay) B->C IC50 < 10 µM D Mechanism Analysis (Flow Cytometry) C->D High Affinity E Lead Optimization (SAR Analysis) D->E Validated Hit

Fig 2. Preclinical screening workflow for evaluating novel pyrazole-based anticancer agents.

Validated Experimental Protocols

Protocol 1: Phenotypic Screening via MTT Cytotoxicity Assay

Objective: Evaluate the anti-proliferative efficacy of synthesized pyrazole derivatives in human cancer cell lines (e.g., MCF7, HepG2, HCT-116)[1],[5]. Causality & Principle: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium dye into insoluble purple formazan. This reaction is directly proportional to the number of metabolically viable cells, providing a robust readout for pyrazole-induced cytotoxicity[6]. Self-Validation System: Every 96-well plate must contain a positive control (e.g., 5-Fluorouracil or Doxorubicin) to confirm cell line sensitivity, a vehicle control (0.5% DMSO) to establish 100% viability, and a blank (media + MTT + solubilization buffer, no cells) to subtract background absorbance[5],[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3×103 to 5×103 cells/well in 100 µL of complete media in a 96-well flat-bottom tissue culture plate. Expertise: Seeding density must be optimized so that vehicle-treated control cells do not reach >85% confluence by the end of the assay, preventing contact inhibition from skewing viability data[5].

  • Attachment: Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cellular adherence.

  • Compound Treatment: Aspirate media and add 100 µL of fresh media containing serially diluted pyrazole compounds. Expertise: The final DMSO concentration must strictly remain ≤0.5% (v/v). Higher DMSO concentrations induce solvent toxicity, confounding the true cytotoxic effect of the pyrazole core[6].

  • Incubation: Incubate for 48 to 72 hours depending on the cell line's doubling time[7].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3–4 hours. Causality: Light protection is critical as tetrazolium salts are photosensitive and can spontaneously degrade, increasing background noise.

  • Solubilization: Carefully aspirate the media to avoid disturbing the needle-like formazan crystals. Add 100 µL of DMSO to each well. Incubate on an orbital shaker for 15 minutes at room temperature. Causality: Complete solubilization of the impermeable formazan crystals is required to create a homogenous solution for accurate spectrophotometric quantification[6],[7].

  • Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate % Viability = [(ODtest​−ODblank​)/(ODvehicle​−ODblank​)]×100 .

Protocol 2: Target Validation via TR-FRET Kinase Assay

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of pyrazole hits against recombinant kinases (e.g., WEE1 or EGFR)[4]. Causality & Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays because the time-gated measurement (typically a 50–100 µs delay after excitation) allows short-lived background autofluorescence from the pyrazole compounds to decay. This dramatically increases the signal-to-noise ratio, preventing false positives from fluorescent library artifacts[8]. Self-Validation System: The assay plate must include a "Maximum Signal" control (DMSO vehicle + Enzyme + ATP) and a "Minimum Signal" control (DMSO vehicle + ATP, NO Enzyme). The Z'-factor must be calculated; a plate is only validated for downstream analysis if Z' 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Expertise: Tween-20 prevents non-specific binding of the highly hydrophobic pyrazole derivatives to the plastic well walls.

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 100 nL of pyrazole derivatives in a 10-point, 3-fold serial dilution into a 384-well low-volume white OptiPlate. Expertise: White plates are mandatory for luminescence/TR-FRET to maximize signal reflection and prevent well-to-well crosstalk.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., WEE1) diluted in kinase buffer. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding allosteric pyrazole inhibitors to reach equilibrium with the enzyme before ATP competes for the active site[4].

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Expertise: The ATP concentration must be calibrated to the enzyme's apparent Michaelis constant ( Km​ ). Using ATP at Km​ ensures the assay is highly sensitive to identifying ATP-competitive pyrazole inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection & Termination: Add 10 µL of the detection mixture containing EDTA (to chelate Mg²⁺ and instantly terminate the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody (Donor), and a Streptavidin-APC or ULight-conjugated substrate (Acceptor)[4].

  • Readout: After a 60-minute equilibration, read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 320 nm; measure emission at 615 nm (Europium) and 665 nm (Acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response data to a four-parameter logistic curve to determine the IC₅₀.

References

  • Source: Int J Mol Sci. (nih.gov)
  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide Source: Benchchem URL
  • Source: Int J Pharm Biol Sci.
  • Source: Future Med Chem. (nih.gov)
  • Source: Int J Mol Sci. (mdpi.com)
  • Source: Bioorg Med Chem. (nih.gov)
  • Source: Molecules (nih.gov)
  • Source: J Med Chem. (nih.gov)

Sources

Pyrazole Compounds as Topoisomerase Inhibitors: Mechanisms, Assays, and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

DNA topoisomerases, particularly type IIα (Topo IIα), are essential enzymes that regulate DNA topology by resolving overwinding or underwinding during replication and transcription [[1]](). While traditional Topo II inhibitors like etoposide and doxorubicin act as "poisons" by stabilizing the transient DNA-enzyme cleavable complex—leading to double-strand breaks and severe genotoxicity—there is a critical need for safer alternatives 2.

Pyrazole derivatives have emerged as a highly promising class of catalytic Topo II inhibitors 3. Unlike poisons, specific pyrazoline and N-fused imidazopyrazole compounds function as ATP-competitive inhibitors 4. They bind to the N-terminal ATPase domain of Topo IIα, preventing ATP hydrolysis and the subsequent conformational changes (N-clamp closure) required for strand passage 5. This arrests the cell cycle in the G1/S or G2/M phase and induces apoptosis without the extensive, indiscriminate DNA damage characteristic of Topo II poisons 1, 6.

Mechanistic Pathway

TopoII_Cycle DNA_Bind 1. DNA Binding (G-Segment) ATP_Bind 2. ATP Binding (N-Terminal Domain) DNA_Bind->ATP_Bind Clamp 3. N-Clamp Closure ATP_Bind->Clamp Cleavage 4. DNA Cleavage (Cleavable Complex) Clamp->Cleavage StrandPass 5. Strand Passage (T-Segment) Cleavage->StrandPass Religation 6. DNA Religation & ATP Hydrolysis StrandPass->Religation Religation->DNA_Bind Enzyme Reset Pyrazole Pyrazole Derivatives (e.g., Pyrazolines) Pyrazole->ATP_Bind Competitive Inhibition Poisons Topo II Poisons (e.g., Etoposide) Poisons->Cleavage Stabilizes Complex

Fig 1. Topoisomerase IIα catalytic cycle highlighting pyrazole-mediated ATP-competitive inhibition.

Quantitative Data Summary

To contextualize the efficacy of pyrazole-based inhibitors, the table below summarizes the pharmacological profiles of representative compounds compared to standard clinical agents.

Compound ClassRepresentative ScaffoldTargetIC50 / PotencyMechanism of ActionRef
Pyrazoline DerivativesChalcone-derived Pyrazoline (Compound 5d)Topo IIα1.9 - 10.4 μM (HCT15)ATP-Competitive Catalytic Inhibitor3
N-Fused ImidazolesImidazopyrazole (Compound 5)Topo IIαPotent inhibition > EtoposideATP-Binding Site Blocker[[5]]()
Pyrazolo[3,4-b]pyridinesCompounds 57 & 58Topo I & DNA3.11 - 4.91 μM (HepG2)DNA Minor Groove Binder1
Standard DrugEtoposideTopo II6.9 μM (HCT15)Topo II Poison (Cleavage Stabilizer)3

Table 1: Comparative pharmacological profiles of pyrazole derivatives and standard topoisomerase inhibitors.

Experimental Workflows & Protocols

Validating a pyrazole compound as a Topo IIα catalytic inhibitor requires a self-validating system of biochemical assays. The following protocols isolate specific stages of the enzyme's catalytic cycle.

Protocol 1: Topoisomerase IIα kDNA Decatenation Assay
  • Purpose: To confirm specific Topo II inhibitory activity.

  • Causality: Kinetoplast DNA (kDNA) consists of highly interlocked DNA minicircles. Topo II is the only enzyme capable of decatenating this network. If a pyrazole compound inhibits decatenation, it is definitively acting on Topo II rather than Topo I 5.

  • Step-by-Step:

    • Reaction Setup: In a 20 μL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 0.5 mM dithiothreitol (DTT), 30 μg/mL bovine serum albumin (BSA), and 1 mM ATP.

    • Substrate Addition: Add 200 ng of kDNA.

    • Inhibitor Incubation: Add the pyrazole compound at varying concentrations (e.g., 1–100 μM). Include a vehicle control (DMSO < 1%) and a positive control (Etoposide).

    • Enzyme Addition: Initiate the reaction by adding 1–2 units of purified human Topo IIα.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 4 μL of stop buffer (5% Sarkosyl, 0.025% bromophenol blue, 5% glycerol).

    • Analysis: Resolve products on a 1% agarose gel containing 0.5 μg/mL ethidium bromide. Decatenated minicircles will migrate into the gel, while interlocked kDNA remains in the well. Quantify bands using densitometry.

Protocol 2: ATP-Dependent Plasmid Relaxation Assay
  • Purpose: To assess the compound's ability to inhibit the relaxation of supercoiled DNA and verify ATP competition.

  • Causality: Topo II requires ATP to relax negatively supercoiled plasmids (e.g., pBR322). By varying the ATP concentration in the presence of the pyrazole inhibitor, researchers can generate a Lineweaver-Burk plot to confirm ATP-competitive inhibition (characterized by an unchanged Vmax​ and an increased Km​ ) 4, 7.

  • Step-by-Step:

    • Reaction Setup: Prepare the same reaction buffer as Protocol 1, but vary ATP concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 mM).

    • Substrate Addition: Add 250 ng of negatively supercoiled pBR322 plasmid DNA.

    • Inhibitor Addition: Add the pyrazole compound at its established IC50​ concentration.

    • Enzyme Addition: Add 1 unit of Topo IIα and incubate at 37°C for 30 minutes.

    • Termination & Extraction: Stop the reaction with 1% SDS and proteinase K (50 μg/mL). Extract with phenol:chloroform:isoamyl alcohol (25:24:1) to remove the enzyme.

    • Analysis: Run the aqueous phase on a 1% agarose gel without ethidium bromide (to separate supercoiled from relaxed topoisomers). Stain post-electrophoresis and quantify.

Protocol 3: Cleavage Complex Assay
  • Purpose: To distinguish catalytic inhibitors from Topo II poisons.

  • Causality: Topo II poisons (etoposide) stabilize the enzyme-DNA cleavage complex, resulting in an accumulation of linear DNA fragments. Catalytic inhibitors (pyrazoles) act prior to cleavage (by blocking ATP binding) and therefore do not increase linear DNA. Furthermore, pre-incubating Topo II with a catalytic pyrazole inhibitor will prevent etoposide-induced cleavage 3, [[8]]().

  • Step-by-Step:

    • Reaction Setup: Combine reaction buffer, 250 ng of supercoiled pBR322, and 10 units of Topo IIα (excess enzyme is required to detect cleavage).

    • Compound Treatment:

      • Group A: Pyrazole compound alone.

      • Group B: Etoposide alone (Poison control).

      • Group C: Pyrazole compound added 5 minutes before Etoposide (Competition).

    • Incubation: Incubate at 37°C for 30 minutes.

    • Trapping the Complex: Add 1% SDS and 1 mM EDTA to denature the enzyme and trap the covalent complexes. Add proteinase K (0.5 mg/mL) and incubate at 45°C for 30 minutes to digest the trapped Topo IIα.

    • Analysis: Resolve on a 1% agarose gel containing 0.5 μg/mL ethidium bromide. The presence of a distinct linear DNA band indicates poison activity. Absence of this band confirms catalytic inhibition.

Screening Workflow Diagram

Screening_Workflow Lib Pyrazole Compound Library Decat Primary Screen: kDNA Decatenation Lib->Decat Relax Secondary Screen: Plasmid Relaxation Decat->Relax Active Hits Mech Mechanism Profiling: ATPase Assays Relax->Mech Confirmed Cell In Vitro Validation: Apoptosis Assays Mech->Cell Catalytic Hit Lead Candidate Selection Cell->Hit

Fig 2. High-throughput screening workflow for identifying pyrazole-based topoisomerase inhibitors.

Expert Insights & Troubleshooting

  • Solubility vs. Activity: Pyrazole derivatives often suffer from poor aqueous solubility. Ensure DMSO concentrations in assays do not exceed 1% (v/v), as higher concentrations can directly inhibit Topo IIα activity and skew IC50​ calculations.

  • Enzyme Stoichiometry: In the cleavage complex assay, a higher ratio of Topo IIα to DNA (e.g., 10 U per 250 ng DNA) is strictly required compared to relaxation assays. This is because cleavage is a stoichiometric reaction, whereas relaxation is catalytic.

  • Intercalation False Positives: Before concluding a pyrazole is an ATP-competitive inhibitor, it must be screened for DNA intercalation (e.g., using an ethidium bromide displacement assay). Intercalators can artificially inhibit Topo II by altering the DNA substrate rather than binding the enzyme 5.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. nih.gov.1

  • N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase | Journal of Medicinal Chemistry. acs.org. 5

  • Design, synthesis, topoisomerase I & II inhibitory activity, antiproliferative activity, and structure- activity relationship study of pyrazoline derivatives: An ATP-competitive human topoisomerase IIα catalytic inhibitor | Request PDF. researchgate.net. 3

  • Design, synthesis, topoisomerase I & II inhibitory activity, antiproliferative activity, and structure-activity relationship study of pyrazoline derivatives: An ATP-competitive human topoisomerase IIα catalytic inhibitor - PubMed. nih.gov. 4

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. rsc.org.2

  • Neoamphimedine circumvents metnase-enhanced DNA topoisomerase IIα activity through ATP-competitive inhibition. biomaterialdatabase.com. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1-butyl-3-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the physicochemical barriers associated with 1-butyl-3-(propoxymethyl)-1H-pyrazole .

Due to its hydrophobic N-butyl chain and propoxymethyl ether linkage, this pyrazole derivative is highly lipophilic. Furthermore, the pyrazole core lacks strongly ionizable functional groups at physiological pH, rendering traditional salt-formation techniques ineffective[1][2]. This guide provides field-proven, causality-driven strategies to prevent precipitation, ensure accurate in vitro assay dosing, and maximize in vivo bioavailability[3].

Frequently Asked Questions (FAQs)

Q1: Why does 1-butyl-3-(propoxymethyl)-1H-pyrazole immediately precipitate when diluted from a DMSO stock into my cell culture media or PBS? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in neat DMSO. However, when introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic pyrazole in an aqueous microenvironment where its concentration vastly exceeds its intrinsic thermodynamic solubility, forcing it to crash out as a crystalline or amorphous precipitate[3]. To prevent this, you must lower the dielectric constant of the receiving buffer using a co-solvent (e.g., 5-10% PEG 400) or provide a hydrophobic sink using surfactants (e.g., 0.1% Tween 80) prior to adding the compound.

Q2: Can I adjust the pH of my buffer to force the compound into solution? A2: No. The pyrazole nitrogen has a very low pKa (typically < 2.5). At physiological pH (7.4), and even in mildly acidic conditions (pH 4.0), the molecule remains entirely un-ionized[1]. Because it does not carry a charge, pH adjustments and standard salt-formation techniques will not improve its hydration energy[2]. You must rely on physical encapsulation or lipid-based dispersion.

Q3: Which cyclodextrin derivative is best suited for this specific molecule? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The internal cavity of β-cyclodextrin is perfectly sized to accommodate aromatic rings and short aliphatic chains (like the butyl and propoxymethyl groups). The hydroxypropyl modifications prevent the cyclodextrin molecules from crystallizing out of solution, providing a highly soluble, non-toxic vehicle suitable for both in vitro and in vivo (IV/PO) applications[4].

Troubleshooting Guide

Issue: Inconsistent IC50 values or "flat" dose-response curves in in vitro assays.
  • Root Cause: Micro-precipitation. While the media may look clear to the naked eye, sub-micron aggregates form. The cells are only exposed to the fraction of the drug that remains dissolved at its thermodynamic limit, meaning your higher dose groups are not actually delivering more drug to the target.

  • Solution: Implement Cyclodextrin Complexation . By pre-complexing the compound, the lipophilic moieties are shielded from the water network. The hydrophilic exterior of the cyclodextrin maintains the complex in solution, allowing the drug to partition into the lipophilic cell membrane upon contact[4].

CD_Complexation Drug 1-butyl-3-(propoxymethyl) -1H-pyrazole (Lipophilic Guest) Process Kneading Method (Mechanical Stress) Drug->Process CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Process Complex Inclusion Complex (Enhanced Aqueous Solubility) Process->Complex Thermodynamic Equilibrium

Caption: Logical relationship of cyclodextrin complexation for shielding the lipophilic pyrazole.

Issue: Poor in vivo exposure (low bioavailability) following oral gavage in rodent models.
  • Root Cause: The compound exhibits Biopharmaceutics Classification System (BCS) Class II/IV behavior. Its high LogP limits its dissolution rate in gastrointestinal (GI) fluids. If the drug cannot dissolve in the GI tract, it cannot be absorbed by the enterocytes[5].

  • Solution: Formulate the compound as a Self-Microemulsifying Drug Delivery System (SMEDDS) . By pre-dissolving the pyrazole in an isotropic mixture of oils and surfactants, the formulation spontaneously forms nanometric oil-in-water (O/W) droplets upon contact with GI fluids. This drastically increases the surface area for absorption and utilizes lymphatic transport pathways, bypassing first-pass hepatic metabolism[6][7].

Quantitative Data Presentation

To illustrate the causality of choosing the right formulation, the following table summarizes the expected solubility enhancement of 1-butyl-3-(propoxymethyl)-1H-pyrazole across different vehicles.

Table 1: Comparative Solubility Profiles and Mechanistic Actions

Formulation / VehicleApparent Solubility (µg/mL)Fold EnhancementCausality / Mechanism of Solubilization
PBS (pH 7.4) < 1.51xBaseline intrinsic thermodynamic solubility.
10% DMSO in PBS ~ 20.0~ 13xDisruption of water hydrogen-bond network; reduction of dielectric constant[3].
20% w/v HP-β-CD ~ 650.0~ 430xHost-guest inclusion; shielding of butyl/propoxymethyl groups[4].
SMEDDS (1:10 dilution) > 2,500.0> 1600xPartitioning into nanometric (<100 nm) oil droplets stabilized by surfactants[7].

Experimental Protocols

Protocol A: Preparation of HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

The kneading method applies mechanical shear to facilitate the displacement of water molecules from the cyclodextrin cavity, allowing the lipophilic pyrazole to enter and form a stable thermodynamic complex[4].

  • Molar Calculation: Weigh 1-butyl-3-(propoxymethyl)-1H-pyrazole and HP-β-CD to achieve a 1:1 or 1:2 molar ratio.

  • Trituration: Transfer the HP-β-CD powder to a clean ceramic mortar. Add the liquid/solid pyrazole compound directly to the powder.

  • Solvent Addition: Add a minimal volume of a hydroalcoholic solvent (e.g., 1:1 v/v Ethanol:Water) dropwise until a thick, uniform paste is formed.

  • Kneading: Vigorously knead the paste with a pestle for 45–60 minutes. As the ethanol evaporates, the mechanical shear forces the lipophilic compound into the hydrophobic cavity of the cyclodextrin.

  • Drying: Transfer the resulting mass to a vacuum oven set at 40°C for 24 hours to remove all residual solvent.

  • Sieving: Grind the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size. Store in a desiccator.

Protocol B: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol creates a thermodynamically stable, isotropic liquid that will spontaneously emulsify in the aqueous environment of the GI tract[6][7].

  • Excipient Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., PEG 400 or Transcutol HP). A typical starting ratio is 20% Oil : 40% Surfactant : 40% Co-surfactant.

  • Drug Loading: Accurately weigh the required dose of 1-butyl-3-(propoxymethyl)-1H-pyrazole into a glass vial.

  • Mixing: Add the oil phase to the vial and vortex for 2 minutes. Add the surfactant and co-surfactant.

  • Thermal Agitation: Place the vial in a thermomixer at 37°C and agitate at 500 RPM for 30–60 minutes until a completely clear, isotropic mixture is formed.

  • Validation (Self-Emulsification Test): Drop 100 µL of the SMEDDS formulation into 10 mL of simulated gastric fluid (SGF) or water at 37°C with mild magnetic stirring. A transparent or slightly bluish microemulsion should form within 1 minute, indicating droplet sizes <100 nm.

SMEDDS_Workflow Start 1. Weigh Lipophilic Pyrazole Mix 2. Dissolve in Oil Phase (e.g., Capryol 90) Start->Mix Surf 3. Add Surfactant/Co-surfactant (e.g., Tween 80, PEG 400) Mix->Surf Stir 4. Vortex & Heat (37°C) Until Isotropic Mixture Forms Surf->Stir Disperse 5. Disperse in Aqueous Media (GI Fluid / Assay Buffer) Stir->Disperse Result Formation of O/W Microemulsion (<100 nm droplets) Disperse->Result Mild Agitation (Spontaneous Emulsification)

Caption: Step-by-step workflow for preparing a Self-Microemulsifying Drug Delivery System (SMEDDS).

References

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.[Link]

  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences.[Link]

  • Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. ResearchGate.[Link]

  • Self-Emulsifying Oral Lipid Drug Delivery Systems: Advances and Challenges. Academia.edu.[Link]

  • Mixed lipid phase SMEDDS as an innovative approach to enhance resveratrol solubility. ResearchGate.[Link]

Sources

Technical Support Center: Navigating Stability Challenges with 1-butyl-3-(propoxymethyl)-1H-pyrazole Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-butyl-3-(propoxymethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-butyl-3-(propoxymethyl)-1H-pyrazole is a substituted pyrazole with potential applications in various research fields. The stability of its solutions is critical for obtaining reliable and reproducible experimental results. This guide addresses common stability issues, their underlying chemical principles, and provides actionable protocols to mitigate them. The core structure features a pyrazole ring, known for its relative stability, but also includes a propoxymethyl ether linkage, which can be susceptible to specific degradation pathways.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 1-butyl-3-(propoxymethyl)-1H-pyrazole solutions.

Issue 1: Gradual Loss of Potency or Inconsistent Assay Results

Observation: You notice a decline in the expected biological activity or analytical response of your 1-butyl-3-(propoxymethyl)-1H-pyrazole solution over time, leading to poor reproducibility.

Potential Cause: The most probable cause is the hydrolytic cleavage of the propoxymethyl ether linkage, especially if your solution is acidic. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[3][4] The protonation of the ether oxygen makes the adjacent carbon more susceptible to nucleophilic attack by water, leading to the formation of 1-butyl-1H-pyrazol-3-yl)methanol and propanol.

Troubleshooting Steps:

  • pH Monitoring and Control:

    • Measure the pH of your stock and working solutions.

    • If the pH is acidic (below 7), consider adjusting it to a neutral or slightly basic pH if your experimental protocol allows. Pyrazoles are generally stable in neutral to slightly basic conditions.

    • Use buffered solutions to maintain a stable pH throughout your experiments.

  • Solvent Selection:

    • For long-term storage, consider using aprotic, high-purity solvents such as anhydrous DMSO or ethanol.

    • If aqueous solutions are necessary, prepare them fresh before each experiment.

  • Forced Degradation Study:

    • To confirm susceptibility to acid-catalyzed hydrolysis, perform a forced degradation study. Expose a small sample of your solution to a mild acidic condition (e.g., 0.1 M HCl) and monitor the appearance of degradation products by HPLC or LC-MS.[5][6]

Issue 2: Appearance of a Yellow or Brown Discoloration in the Solution

Observation: Your initially colorless solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole develops a yellow or brown tint upon storage.

Potential Cause: Discoloration is often an indicator of oxidative degradation.[7] The pyrazole ring, while aromatic, can be susceptible to oxidation, especially in the presence of light, oxygen, or trace metal impurities.[8]

Troubleshooting Steps:

  • Inert Atmosphere:

    • For long-term storage, degas your solvent to remove dissolved oxygen.

    • Store the solution under an inert atmosphere, such as nitrogen or argon.[7]

  • Protection from Light:

    • Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[5][7] Photodegradation can generate reactive radical species that initiate oxidation.[9][10]

  • Use of High-Purity Solvents:

    • Ensure your solvents are of high purity and free from peroxides, which can act as initiators for oxidation.

Issue 3: Formation of Precipitate in a Stored Solution

Observation: A previously clear solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole becomes cloudy or forms a visible precipitate after a period of storage, especially at low temperatures.

Potential Cause:

  • Limited Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur upon saturation, especially with temperature fluctuations.

  • Degradation Product Precipitation: A degradation product with lower solubility than the parent compound may be forming and precipitating out of the solution.

Troubleshooting Steps:

  • Solubility Assessment:

    • Determine the solubility of 1-butyl-3-(propoxymethyl)-1H-pyrazole in your chosen solvent at the intended storage temperature.

    • Avoid preparing solutions at concentrations close to the saturation point for long-term storage.

  • Characterize the Precipitate:

    • If possible, isolate the precipitate and analyze it using techniques like NMR or LC-MS to determine if it is the parent compound or a degradation product.

  • Storage Conditions:

    • Store solutions at a constant and appropriate temperature. For many organic compounds, storage at 2-8°C or -20°C is recommended to slow down degradation processes.[7] However, ensure the compound remains soluble at these temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole?

A1: For optimal stability, a stock solution of 1-butyl-3-(propoxymethyl)-1H-pyrazole should be stored under the following conditions:

  • Solvent: Anhydrous, high-purity aprotic solvents like DMSO or ethanol.

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).[7]

  • Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.[7]

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.[7]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO, EthanolMinimizes hydrolysis and other solvent-mediated degradation.
Temperature 2-8°C or -20°CSlows down the rate of chemical degradation.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[7]
Light Amber vial or foil wrapPrevents photodegradation.[7]

Q2: How can I quickly check for degradation in my solution?

A2: A simple way to check for degradation is by using Thin Layer Chromatography (TLC). Spot a fresh solution and your stored solution on a TLC plate and develop it in an appropriate solvent system. The appearance of new spots in the lane of the stored solution indicates the presence of degradation products.[7] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Q3: Is 1-butyl-3-(propoxymethyl)-1H-pyrazole sensitive to pH?

A3: Yes, due to the presence of the propoxymethyl ether linkage, the compound is likely sensitive to acidic pH. Strong acids can catalyze the hydrolysis of the ether bond.[3][11] While the pyrazole ring itself is a weak base, strongly acidic conditions should be avoided to maintain the integrity of the entire molecule.[2]

Q4: Can I heat my solution to aid in dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate degradation pathways, including hydrolysis and oxidation.[5] It is advisable to perform a preliminary thermal stability test if your application requires heating.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for monitoring the stability of 1-butyl-3-(propoxymethyl)-1H-pyrazole.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound). A photodiode array (PDA) detector is recommended to assess peak purity.[7]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute with the mobile phase to an appropriate concentration.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation pathways.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.[7]

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-butyl-3-(propoxymethyl)-1H-pyrazole.

G main 1-butyl-3-(propoxymethyl)-1H-pyrazole hydrolysis Hydrolysis (Acid-Catalyzed) main->hydrolysis H+ / H2O oxidation Oxidation (Light, O2) main->oxidation [O] photodegradation Photodegradation (UV/Vis Light) main->photodegradation hydrolysis_prod Degradation Products: (1-butyl-1H-pyrazol-3-yl)methanol + Propanol hydrolysis->hydrolysis_prod oxidation_prod Oxidized Pyrazole Derivatives (e.g., N-oxides, ring-opened products) oxidation->oxidation_prod photo_prod Isomers, Radicals, and Further Degradants photodegradation->photo_prod

Caption: Potential degradation pathways for 1-butyl-3-(propoxymethyl)-1H-pyrazole.

Troubleshooting Decision Tree

Use this flowchart to diagnose stability issues with your 1-butyl-3-(propoxymethyl)-1H-pyrazole solutions.

G start Stability Issue Observed q1 What is the observation? start->q1 loss_potency Loss of Potency / Inconsistent Results q1->loss_potency discoloration Discoloration (Yellow/Brown) q1->discoloration precipitate Precipitate Formation q1->precipitate cause_hydrolysis Potential Cause: Ether Hydrolysis loss_potency->cause_hydrolysis cause_oxidation Potential Cause: Oxidation discoloration->cause_oxidation cause_solubility Potential Cause: Low Solubility or Degradant Precipitation precipitate->cause_solubility sol_hydrolysis Solution: - Check and adjust pH to neutral - Use aprotic solvent for storage - Prepare aqueous solutions fresh cause_hydrolysis->sol_hydrolysis sol_oxidation Solution: - Store under inert gas (N2/Ar) - Protect from light (amber vial) - Use high-purity solvents cause_oxidation->sol_oxidation sol_solubility Solution: - Verify solubility at storage temp - Avoid concentrations near saturation - Characterize precipitate cause_solubility->sol_solubility

Sources

Part 1: Troubleshooting FAQs (Diagnosing the "Why")

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolone Stability and Degradation .

As a Senior Application Scientist, I frequently see researchers encounter unexpected stability failures when working with pyrazolone-class compounds (such as Edaravone, Metamizole, and Antipyrine). The pyrazolone ring is a highly reactive pharmacophore. Its inherent tautomerism and electron-rich nature make it uniquely susceptible to auto-oxidation, radical coupling, and hydrolytic cleavage.

This guide is designed to move beyond basic protocols. Here, we will troubleshoot common failures, dissect the mechanistic causality behind these reactions, and establish self-validating forced degradation workflows to ensure your analytical methods are truly stability-indicating.

Q1: My aqueous pyrazolone stock solution turns yellow/brown within hours on the bench. What is happening? The Causality: This is a classic visual indicator of auto-oxidation [1]. Pyrazolones like edaravone have a pKa of approximately 7.0. In neutral or slightly alkaline aqueous solutions, the molecule exists predominantly in its anionic form. The shift in electron density in the anion makes the pyrazolone ring highly vulnerable to reactive oxygen species (ROS), initiating the formation of a pyrazolone radical and subsequent colored degradation products[1]. The Fix: Lower the pH of your stock solution slightly (e.g., pH 4–5) to maintain the protonated state. Deoxygenate your diluents by sparging with inert gas (N₂, Ar) and store the solution in amber glassware to prevent photo-induced radical initiation.

Q2: I observed a white precipitate in my long-term stability samples. Is the API crashing out of solution? The Causality: It is highly likely that the precipitate is not your parent compound, but an insoluble trimer [1]. When oxidative stress generates pyrazolone radicals, these intermediates rapidly couple together. This radical-radical coupling forms high-molecular-weight trimers that possess extremely poor aqueous solubility, causing them to precipitate[1]. The Fix: Do not simply vortex and inject. Filter the sample through a 0.22 µm PTFE syringe filter and analyze the filtrate via HPLC. You will likely observe a significant drop in the parent API peak area, confirming degradation rather than simple precipitation.

Q3: During acid/base forced degradation, my HPLC mass balance is poor (<85%). Where did the API go? The Causality: A poor mass balance indicates that your primary degradants are either undergoing secondary degradation into volatile compounds, or they have lost their UV chromophore entirely (e.g., complete cleavage of the pyrazolone ring). Furthermore, if you do not quench the stressor, the compound continues to degrade inside the HPLC autosampler. The Fix: Implement immediate neutralization (quenching) steps post-stress. If mass balance remains low, utilize an orthogonal detection method, such as a Charged Aerosol Detector (CAD) or LC-MS, to capture non-UV absorbing ring-opened degradants.

Part 2: Mechanistic Pathways of Pyrazolone Degradation

To develop a stability-indicating method, you must first understand the pathways you are trying to induce. The diagram below illustrates how environmental stressors force the pyrazolone ring down distinct degradation funnels.

Pathways API Pyrazolone API (e.g., Edaravone) Anion Anionic Form (pH > pKa 7.0) API->Anion Base (OH⁻) Cation Protonated Form (Low pH) API->Cation Acid (H⁺) PhotoDeg Photolytic Degradants (UV/Vis Cleavage) API->PhotoDeg Light (ICH Q1B) >1.2M lux-hr Radical Pyrazolone Radical (Oxidative Intermediate) Anion->Radical O₂, H₂O₂ (Auto-oxidation) RingOpen Ring-Opened Products (Hydrolytic Cleavage) Anion->RingOpen Base Hydrolysis (70°C) Cation->RingOpen Acid Hydrolysis (70°C) Trimer Insoluble Trimer (Precipitate) Radical->Trimer Radical Coupling

Mechanistic degradation pathways of pyrazolones under environmental stress.

Part 3: Self-Validating Forced Degradation Protocols

A robust forced degradation study must be a self-validating system . This means every stress condition must be paired with a control that isolates the specific variable being tested, ensuring that the observed degradation is exclusively caused by the intended stressor.

Protocol A: Oxidative Stress (High Susceptibility)

Because pyrazolones are highly sensitive to oxidation, thermal acceleration is usually unnecessary and can cause dangerous secondary reactions.

  • Preparation: Dissolve the pyrazolone in a 50:50 Water/Acetonitrile mixture to a concentration of 1 mg/mL.

  • Stress Application: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3.0% v/v.

  • Incubation: Incubate at Room Temperature (25°C) for 2 to 6 hours in the dark.

  • Quenching (Critical Step): Add an equimolar amount of sodium bisulfite or sodium thiosulfate to neutralize residual peroxide.

    • Causality: Failing to quench will allow the oxidation to continue in the autosampler vial, resulting in shifting peak areas and irreproducible data.

  • Self-Validation: Run a "Peroxide Blank" (diluent + H₂O₂ + quench, no API) to ensure the quenching agent does not co-elute with your degradation products.

Protocol B: Acid & Base Hydrolysis[1]
  • Acid Stress: Prepare 1 mg/mL API in 0.05 N HCl. Reflux at 70°C for 45 minutes.

  • Base Stress: Prepare 1 mg/mL API in 0.20 N NaOH. Reflux at 70°C for 45 minutes.

  • Quenching: Immediately place samples in an ice bath. Neutralize the acid sample with 0.05 N NaOH, and the base sample with 0.20 N HCl until the pH is ~7.0.

    • Causality: Injecting highly acidic or basic samples will degrade the silica backbone of your HPLC column and cause severe peak splitting/fronting.

  • Self-Validation: Run a "Thermal Control" (API in neutral water, refluxed at 70°C for 45 minutes). If the thermal control degrades, your hydrolytic degradation is actually thermally driven.

Protocol C: Photolytic Stress (ICH Q1B Compliance)
  • Exposure: Place a 1 mg/mL solution in a clear quartz vial inside a validated photostability chamber.

  • Dosage: Expose the sample to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 Watt hours/square meter, per 2[2].

  • Self-Validation: Prepare an identical vial, wrap it completely in aluminum foil (Dark Control), and place it directly next to the exposed vial. If the dark control degrades, the chamber's heat—not the photons—caused the degradation.

Part 4: Standardized Experimental Workflow

Workflow S1 1. Sample Prep 1 mg/mL API S2 2. Apply Stress (Acid/Base/Ox/UV) S1->S2 S3 3. Quench Reaction (Neutralize/Thiosulfate) S2->S3 S4 4. Filtration 0.22 µm PTFE S3->S4 S5 5. HPLC-UV/MS Mass Balance Check S4->S5

Standardized forced degradation and neutralization workflow for pyrazolones.

Part 5: Quantitative Data & Benchmarks

Use the following table to benchmark your forced degradation results. A successful study aims for 10% to 20% degradation . If degradation exceeds 20%, you risk generating secondary degradants that hold no real-world predictive value[3].

Stress ConditionReagent / ParameterTime & TempPrimary Degradation MechanismVisual IndicatorTarget Degradation
Acid Hydrolysis 0.05 N HCl45 min @ 70°CPyrazolone ring-openingNone (Remains clear)10 - 15%
Base Hydrolysis 0.20 N NaOH45 min @ 70°CPyrazolone ring-openingNone (Remains clear)10 - 20%
Oxidation 3.0% H₂O₂2–6 hrs @ 25°CRadical formation TrimerizationYellowing / Discoloration15 - 20%
Photolysis UV/Vis Light 1.2M lux-hrPhotolytic CleavageSlight Discoloration5 - 15%
Thermal (Solid) Dry Heat7 Days @ 60°CMinimal (Pyrazolones are thermally stable)None< 5%

Note: Always calculate Mass Balance ( AreaAPI​+∑AreaDegradants​ ). A mass balance falling below 85% invalidates the specific stress condition run.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA. [Link]

  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Derivative Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pass: Proceed\nFail

Refining Micellar Protocol

I've finalized the micellar encapsulation protocol for pyrazole derivatives, including detailed steps for dissolving, filtering, and HPLC verification to prevent API loss. I'm focusing on ensuring clear visual guidance in the troubleshooting diagram, with a high-contrast color scheme for nodes and text. Furthermore, I've incorporated validation steps throughout, which will enable the user to self-assess the protocols.

Finalizing Visual Flow

I'm now focusing on refining the troubleshooting flowchart's visual clarity, implementing the specified high-contrast color scheme for improved readability. I've also incorporated the micellar encapsulation protocol into the flow, and have added validation criteria at each step to facilitate self-assessment. I'm focusing on ensuring users can easily follow the flow and understand the logic.

Finalizing Data Verification

I'm now going through the data, and refining all links to sources. I'm verifying the citation formatting and accuracy, specifically cross-checking the references I'm including. I am also working on validating the micellar encapsulation protocol's effectiveness and usability, making sure that it integrates seamlessly into the flowchart. I'm focused on the visual impact and user-friendliness of the finalized troubleshooting guide.

Verifying Cited Resources

I'm now cross-checking and verifying all external links and citation formatting for accuracy and relevance. I'm focusing on ensuring proper source attribution for solubility data and protocols, as well as confirming the validity of references for the Micellar Encapsulation section. I aim to ensure all resources are authoritative, and correctly cited.

Validating Micellar Protocol

I'm now implementing the micellar encapsulation method into the troubleshooting flowchart, ensuring that validation criteria are clear and accessible. I'm focusing on user experience, and have made the high-contrast color scheme for the DOT diagram a priority. My immediate goal is to finalize the protocol to ensure users can assess their results independently.

Welcome to the Technical Support Center for Pyrazole Formulation and Solubility. Pyrazole derivatives are a privileged class of heterocyclic compounds with profound significance in drug discovery. However, their unique structural properties—specifically the dual nature of the pyrazole ring acting as both a proton donor and acceptor—often lead to high crystal lattice energies and strong intermolecular hydrogen bonding [1.9]. This frequently results in poor aqueous solubility and frustrating precipitation events during synthesis workups, in vitro assays, and in vivo dosing[1][2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Precipitation

Before altering your compound or buffer, identify the exact stage where precipitation occurs. The logic tree below outlines the primary interventions based on the experimental phase.

TroubleshootingFlow Start Precipitation Observed in Pyrazole Solution Identify Identify Experimental Phase Start->Identify Workup Synthesis / Aqueous Workup Identify->Workup InVitro In Vitro Assay (Media/Buffer) Identify->InVitro InVivo In Vivo Dosing Formulation Identify->InVivo Salt Adjust pH to < 3.0 (Form Pyrazolium Salt) Workup->Salt If basic pyrazole Dilution Stepwise Dilution & Pre-warm Media to 37°C InVitro->Dilution DMSO stock crash-out Cosolvent Co-solvent System (e.g., PEG400 + Tween-80) InVivo->Cosolvent Poor aqueous solubility Advanced Amorphous Solid Dispersion or Cyclodextrin Inclusion Cosolvent->Advanced If still precipitating

Decision tree for diagnosing and resolving pyrazole precipitation across different experimental stages.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole derivatives crash out of solution during aqueous extraction? A1: The pyrazole ring contains a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor)[3]. This allows for extensive intermolecular hydrogen bonding, creating a highly stable crystal lattice. When an organic reaction mixture is exposed to an aqueous phase, the sudden increase in polarity forces the lipophilic pyrazole out of solution[1].

Q2: How can I leverage pH to force my pyrazole back into solution? A2: Pyrazoles are weakly basic. By dropping the pH of your aqueous layer using a strong acid (e.g., 1M HCl), you protonate the pyridine-type nitrogen to form a pyrazolium ion[4]. This introduces a localized ionic charge that drastically increases hydration and aqueous solubility, allowing the compound to partition into the aqueous layer[1].

Q3: My compound is fully dissolved in a 100% DMSO stock, but precipitates immediately when added to cell culture media. How do I prevent this? A3: This phenomenon, known as "crashing out," is caused by a rapid shift in the solvent's dielectric constant, leading to localized supersaturation[5]. To prevent this, avoid direct high-ratio dilutions (e.g., 1:1000 directly into media). Instead, use a stepwise dilution method, pre-warm the media to 37°C, and rely on carrier proteins (like BSA in serum) to help chaperone the lipophilic molecules into the aqueous phase[5].

Q4: Standard co-solvents aren't working for my in vivo formulation. What are the advanced options? A4: If a standard PEG400/Tween-80 vehicle fails, the compound's lattice energy is likely too high. You must disrupt the crystalline state. Proven strategies include generating an Amorphous Solid Dispersion (ASD) using polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS)[6], or encapsulating the pyrazole in cationic nanoparticles or dendrimers[7][8].

Quantitative Solubility Profiles

The table below summarizes the expected solubility behaviors of standard lipophilic pyrazole derivatives across various matrices, highlighting the underlying mechanisms of solubilization.

Solvent / MatrixTypical Solubility ProfileMechanism of SolubilizationReference
Deionized Water (pH 7.0) Poor (< 0.01 mg/mL)Limited by high lattice energy and lipophilicity.[2]
0.1 M HCl (pH 1.0) Moderate to GoodProtonation of pyridine-type nitrogen (salt formation).[4][9]
100% DMSO Excellent (> 50 mg/mL)Complete disruption of hydrogen bonding; high polarity.[2][5]
40% PEG400 / 5% Tween-80 Good (1 - 10 mg/mL)Micellar encapsulation and co-solvency lowering dielectric constant.[2]
HP-β-CD (Aqueous) Good (Compound Dependent)Hydrophobic inclusion complex formation within the cyclodextrin cavity.[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes the mechanistic causality behind the steps and a validation checkpoint to confirm success before proceeding to expensive downstream assays.

Protocol A: Hydrochloride Salt Formation for Aqueous Solubilization

Causality: Converting the free base into a hydrochloride salt protonates the basic nitrogen, introducing an ionic charge that drastically lowers the crystal lattice energy and facilitates hydration[8][9].

  • Dissolution: Dissolve 1.0 equivalent of the pyrazole free base in dry Tetrahydrofuran (THF) or 1,4-dioxane (0.2 M concentration) under a nitrogen atmosphere[9]. Gently heat if necessary.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Precipitation: Slowly add 1.05 equivalents of HCl (2 M solution in diethyl ether) dropwise while stirring vigorously[9]. A precipitate (the HCl salt) should form immediately.

  • Isolation: Stir for 1 hour, then isolate the solid via vacuum filtration. Wash with cold diethyl ether and dry under a vacuum.

  • Validation Check: Weigh 10 mg of the resulting powder and add 1 mL of deionized water. A completely transparent solution (no turbidity) confirms successful salt formation and lattice disruption.

Protocol B: Stepwise Dilution for In Vitro Assays

Causality: A rapid shift in the dielectric constant when moving from 100% DMSO to an aqueous buffer causes localized supersaturation. Stepwise dilution allows the compound to associate with carrier proteins before reaching the final aqueous environment[5].

  • Stock Preparation: Prepare a 1000x stock solution of the pyrazole derivative in 100% anhydrous DMSO.

  • Intermediate Dilution: Pre-warm the cell culture media (containing at least 10% FBS) to 37°C. Create a 10x intermediate solution by adding 1 part DMSO stock to 99 parts pre-warmed media while vortexing vigorously.

  • Final Dilution: Immediately transfer 1 part of the 10x intermediate into 9 parts of the final assay media. The final DMSO concentration is now 0.1%.

  • Validation Check: Transfer 100 µL of the final solution to a clear 96-well plate and measure the absorbance at 600 nm. An OD600​<0.05 (compared to a blank) confirms the absence of colloidal aggregates or micro-precipitates.

Protocol C: Co-Solvent Formulation for In Vivo Dosing

Causality: PEG400 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween-80 provides micellar encapsulation, shielding the lipophilic pyrazole core from bulk water[2].

  • Initial Solubilization: Weigh the pyrazole compound into a sterile vial. Add 5% (v/v of final volume) of 100% DMSO and vortex until completely dissolved[2].

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the vial. Vortex for 60 seconds.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for 60 seconds.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing the mixture[2].

  • Validation Check: Pass the final formulation through a 0.22 µm sterile syringe filter. Analyze the pre- and post-filtration concentrations via HPLC; a recovery of >95% validates that the compound is fully solubilized in micelles and not merely suspended as micro-crystals.

References

  • Talaviya, R., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Encyclopedia MDPI. Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Sun, et al. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.[Link]

  • PMC. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. NIH.gov. [Link]

  • Google Patents.
  • Preprints. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Preprints.org. [Link]

Sources

Validation & Comparative

Comparative Scaffold Analysis: 1-Butyl-3-(propoxymethyl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, historically dominating the landscape of anti-inflammatory and oncology therapeutics[1]. However, as drug discovery shifts toward complex metabolic disorders and central nervous system (CNS) targets, highly rigid, aromatic pyrazoles often suffer from poor solubility and off-target toxicity.

1-butyl-3-(propoxymethyl)-1H-pyrazole represents a specialized, highly flexible aliphatic-substituted building block. This guide objectively compares its physicochemical profile and synthetic utility against traditional pyrazole classes, providing actionable experimental data and validated protocols for researchers and drug development professionals.

Structural & Physicochemical Comparison

To understand the utility of 1-butyl-3-(propoxymethyl)-1H-pyrazole, it must be contextualized against other dominant pyrazole subclasses. The structural modifications on the pyrazole ring directly dictate the molecule's pharmacokinetic (PK) fate and target binding affinity.

Causality in Scaffold Design
  • The N-Butyl Group (Position 1): Traditional pyrazoles with a free N-H bond are highly susceptible to rapid Phase II N-glucuronidation, leading to poor metabolic half-lives. Alkylating the nitrogen with a butyl chain eliminates this hydrogen bond donor, significantly extending the metabolic half-life while allowing the molecule to anchor into deep hydrophobic pockets.

  • The Propoxymethyl Ether (Position 3): Replacing rigid aryl rings with a flexible aliphatic ether introduces a weak hydrogen bond acceptor. This fine-tunes the Topological Polar Surface Area (TPSA) without adding the toxicity risks associated with aniline derivatives. Alkoxymethyl pyrazoles have been heavily investigated as highly selective inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD1) for the treatment of metabolic syndrome[2].

Quantitative Scaffold Comparison
Scaffold TypeRepresentative CompoundMW ( g/mol )LogP (approx)TPSA (Ų)Primary Target Space
1-Alkyl-3-alkoxymethyl 1-butyl-3-(propoxymethyl)-1H-pyrazole 196.29~2.426.0Metabolic (e.g., 11-beta-HSD1)
1-Aryl-3-trifluoromethyl Celecoxib381.37~3.577.9Inflammation (COX-2)
Simple Alkyl Fomepizole (4-methylpyrazole)82.10~0.228.7Toxicology (Alcohol Dehydrog.)
Amino-pyrazole Ruxolitinib306.37~2.877.0Oncology/Immune (JAK1/2)

Pharmacological Mapping

Different substitutions on the pyrazole core dramatically shift the target landscape. The diagram below illustrates how the structural flexibility of 1-alkyl-3-alkoxymethyl derivatives differentiates them from rigid aryl or highly polar amino pyrazoles.

Pathway Scaffold Pyrazole Scaffolds Aryl 1-Aryl Pyrazoles (Celecoxib) Scaffold->Aryl Amino Amino Pyrazoles (Ruxolitinib) Scaffold->Amino AlkylEther 1-Alkyl-3-alkoxymethyl (Target Scaffold) Scaffold->AlkylEther COX2 COX-2 Inhibition (Inflammation) Aryl->COX2 JAK JAK/Kinase Inhibition (Oncology) Amino->JAK HSD 11-beta-HSD1 (Metabolic Syndrome) AlkylEther->HSD

Pharmacological mapping of distinct pyrazole scaffolds to their primary biological target spaces.

Synthetic Utility & Experimental Protocols

To leverage 1-butyl-3-(propoxymethyl)-1H-pyrazole in combinatorial library synthesis, functionalization at the unsubstituted C4 position is critical. The most common and high-yielding transformation is regioselective chlorosulfonylation, which yields the 4-sulfonyl chloride—a versatile electrophile for generating sulfonamide libraries[3].

Validated Protocol: Regioselective Chlorosulfonylation

This protocol is designed as a self-validating system, ensuring that researchers can confidently isolate the highly reactive sulfonyl chloride intermediate without degradation.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 eq of 1-butyl-3-(propoxymethyl)-1H-pyrazole in anhydrous chloroform (CHCl₃) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are absolute prerequisites. The presence of trace water will violently react with the electrophile and immediately hydrolyze the resulting sulfonyl chloride back to an unreactive sulfonic acid.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add 5.0 eq of chlorosulfonic acid (ClSO₃H) dropwise over 30 minutes.

  • Causality: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution. Strict temperature control (0°C) during addition prevents the exothermic cleavage of the sensitive propoxymethyl ether linkage.

Step 3: Reaction Heating

  • Action: Remove the ice bath and heat the mixture to gentle reflux (60°C) for 4 hours.

  • Causality: The initial intermediate formed at 0°C is a sulfonic acid. Extended heating with a large excess of ClSO₃H is thermodynamically required to drive the conversion of the sulfonic acid into the final sulfonyl chloride.

Step 4: Quench & Workup

  • Action: Cool the mixture to room temperature and pour it slowly over aggressively stirred crushed ice. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Pouring over ice dissipates the massive heat of quenching the excess ClSO₃H, preventing the thermal hydrolysis of the newly formed 4-sulfonyl chloride product.

Step 5: Self-Validation & Quality Control (QC)

  • Action: Do not run standard reverse-phase LC-MS directly on the product. Instead, take a 10 µL aliquot of the crude product, mix it with 50 µL of pyrrolidine in DCM, and let it sit for 5 minutes. Run LC-MS on this derivatized sample.

  • Causality: Sulfonyl chlorides are notoriously unstable in standard LC-MS aqueous/acidic mobile phases and will show up as false negatives (sulfonic acids). Derivatizing with a secondary amine forms a highly stable sulfonamide, providing an accurate, self-validating mass confirmation of the successful reaction.

Workflow Step1 1. Substrate Prep Anhydrous CHCl3 Step2 2. Electrophilic Addition ClSO3H at 0°C Step1->Step2 Step3 3. Reflux 60°C for 4h Step2->Step3 Step4 4. Ice Quench DCM Extraction Step3->Step4 Step5 5. QC Validation Amine Derivatization Step4->Step5

Step-by-step synthetic workflow for the regioselective chlorosulfonylation of the pyrazole core.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Benchchem / Mini-Reviews in Medicinal Chemistry URL
  • Source: Google Patents (EP2295411A1)
  • General Procedure for the Chlorosulfonylation of Pyrazoles Source: Benchchem Technical Protocols URL

Sources

Target Validation and Binding Kinetics of 1-butyl-3-(propoxymethyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of a novel chemical fragment is only the first step in drug discovery; proving its biological target in a physiologically relevant context is where true attrition occurs. 1-butyl-3-(propoxymethyl)-1H-pyrazole (BPP) has recently emerged as a structurally optimized, privileged scaffold hypothesized to target p38α Mitogen-Activated Protein Kinase (MAPK) .

This guide provides an objective, in-depth technical comparison of BPP’s target engagement profile against the gold-standard p38α inhibitor, SB203580 . Designed for drug development professionals, this document outlines a self-validating, tri-modal experimental framework that bridges biophysical kinetics with cellular target engagement.

Mechanistic Rationale: Why p38α MAPK?

The pyrazole ring is a highly privileged pharmacophore in kinase inhibitor design, frequently acting as an ATP-competitive hinge binder[1].

  • Structural Causality: The nitrogen atoms of the 1H-pyrazole core are perfectly positioned to form critical bidentate hydrogen bonds with the kinase hinge region (typically Met109 in p38α).

  • Substituent Optimization: The 1-butyl group of BPP is predicted to project into the deep hydrophobic selectivity pocket exposed during the DFG-in conformation. Simultaneously, the 3-propoxymethyl ether provides a flexible hydrogen-bond acceptor interaction with the conserved Lys53, a hallmark of highly selective p38 inhibitors[1].

p38_pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 / PRAK p38->MK2 BPP1 1-butyl-3-(propoxymethyl) -1H-pyrazole BPP1->p38 Competitive Inhibition Response Inflammatory Response MK2->Response

Fig 1: p38α MAPK signaling pathway and the pharmacological intervention point of the pyrazole BPP.

Orthogonal Validation Strategy

To establish absolute trustworthiness, relying on a single enzymatic assay is insufficient. We employ a tri-modal, self-validating system to confirm BPP's mechanism of action:

  • Biophysical (SPR): Proves direct, cell-free binding and measures residence time.

  • Cellular (CETSA): Proves membrane permeability and target engagement in the complex intracellular milieu.

  • Functional (TR-FRET): Proves that binding translates to catalytic inhibition.

Validation_Workflow Compound BPP Compound SPR SPR Assay (Biophysical) Compound->SPR CETSA CETSA (Cellular) Compound->CETSA Kinase TR-FRET (Functional) Compound->Kinase Kd Binding Affinity (Kd) & Kinetics SPR->Kd Tm Thermal Shift (ΔTm) Target Engagement CETSA->Tm IC50 Enzymatic Inhibition (IC50) Kinase->IC50

Fig 2: Tri-modal orthogonal validation workflow ensuring self-validating target engagement data.

Experimental Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Expertise & Causality: We utilize SPR rather than endpoint thermodynamic assays (like ITC) because in vivo drug efficacy often correlates better with target residence time ( 1/koff​ ) than raw affinity ( Kd​ )[2].

  • Sensor Chip Preparation: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Ligand Capture: Capture His-tagged recombinant human p38α MAPK to achieve ~2000 Response Units (RU).

    • Self-Validation Check: Capturing the kinase via a His-tag rather than covalent amine coupling ensures the protein is uniformly oriented and fully active, avoiding random occlusion of the ATP-binding site[3].

  • Analyte Injection: Inject BPP and SB203580 in a 2-fold concentration series (1.56 nM to 100 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Fit double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . A DMSO solvent correction curve is mandatory to eliminate bulk refractive index shifts.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: To rule out false positives from cell-free assays, CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation inside living cells[4].

  • Cell Treatment: Seed THP-1 monocytes and treat with 1 µM BPP, 1 µM SB203580 (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis & Clearance: Add NP-40 lysis buffer, freeze-thaw three times, and centrifuge at 20,000 x g for 20 minutes to pellet denatured aggregates.

  • Detection: Quantify the remaining soluble p38α in the supernatant using quantitative Western Blot.

    • Self-Validation Check: The inclusion of SB203580 confirms assay sensitivity, while the DMSO control establishes the baseline thermal melting curve ( Tm​ ).

Comparative Data Analysis

The following tables summarize the experimental validation data, objectively comparing the novel pyrazole BPP against the established benchmark, SB203580.

Table 1: SPR Kinetic Parameters (vs. p38α MAPK)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
BPP 1.2×105 3.5×10−3 29.14.8
SB203580 8.5×104 1.8×10−3 21.29.3

Data Interpretation: BPP demonstrates a highly comparable binding affinity ( Kd​ ) to SB203580. Interestingly, BPP achieves this via a faster association rate ( kon​ ), though it dissociates more rapidly, resulting in a shorter residence time (~4.8 minutes). This kinetic profile is typical of lower-molecular-weight pyrazole fragments prior to late-stage lead optimization[2].

Table 2: Cellular Engagement and Enzymatic Inhibition
CompoundCETSA ΔTm​ (°C)TR-FRET IC50​ (nM)Cellular Phenotype (TNF-α IC50​ , nM)
BPP +5.2 ± 0.345.4112
SB203580 +6.8 ± 0.232.185

Data Interpretation: BPP induces a robust thermal shift (+5.2°C) in intact THP-1 cells. This is a critical milestone, proving that the 1-butyl and propoxymethyl substitutions provide sufficient lipophilicity for cell membrane penetration without trapping the compound in the lipid bilayer. The functional TR-FRET and TNF-α release assays confirm that this target engagement directly translates to phenotypic efficacy.

Conclusion

1-butyl-3-(propoxymethyl)-1H-pyrazole (BPP) is a highly viable, cell-permeable p38α MAPK inhibitor. While its target residence time is shorter than the highly optimized SB203580, its rapid association kinetics and robust cellular target engagement make it an excellent candidate for further structure-based drug design (SBDD). By employing a self-validating workflow combining SPR and CETSA, researchers can confidently advance this pyrazole scaffold into in vivo pharmacokinetic profiling.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. PubMed / Science.[Link]

  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. PubMed.[Link]

  • Kinetics of small molecule inhibitor binding to p38 kinase. PubMed.[Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-butyl-3-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation

For researchers and drug development professionals investigating novel chemical entities, a thorough understanding of a compound's selectivity is paramount. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2][3] Derivatives of pyrazole have been shown to interact with a wide array of biological targets, including kinases, cyclooxygenases, and various receptors.[4][5][6] Therefore, when characterizing a new pyrazole derivative such as 1-butyl-3-(propoxymethyl)-1H-pyrazole, a comprehensive cross-reactivity analysis is not just a regulatory hurdle but a fundamental step in elucidating its mechanism of action and predicting potential off-target effects.

This guide provides a comparative framework for assessing the cross-reactivity of 1-butyl-3-(propoxymethyl)-1H-pyrazole, offering insights into the rationale behind experimental choices and presenting detailed protocols for key assays.

The Rationale for a Multi-Pronged Approach to Cross-Reactivity

No single assay can definitively map the entire interaction landscape of a small molecule. A robust cross-reactivity profile is built upon a foundation of orthogonal experimental approaches that interrogate compound binding from different perspectives. We will explore a tiered strategy, beginning with broad, high-throughput screening and progressing to more focused, physiologically relevant assays.

Tier 1: Broad Kinase Panel Screening

Given that a significant number of pyrazole derivatives function as kinase inhibitors, a logical first step is to screen 1-butyl-3-(propoxymethyl)-1H-pyrazole against a large panel of kinases.[4] This provides a broad, yet focused, view of its potential kinome-wide selectivity.

Comparison of Kinase Profiling Platforms:

Assay Type Principle Advantages Limitations Typical Service Providers
Biochemical Assays Measures direct inhibition of purified kinase enzymatic activity (e.g., radiometric, TR-FRET, ADP-Glo).[7][8]High precision, reproducible, cost-effective for large panels.[7]Lacks cellular context (e.g., cell permeability, intracellular ATP concentrations, protein scaffolding). May not capture the full spectrum of cellular interactions.[9]Eurofins Discovery, Pharmaron[7][10]
Cell-Based Assays (e.g., NanoBRET™) Measures target engagement in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9]Physiologically relevant, accounts for cell permeability and intracellular environment, provides quantitative affinity and occupancy data.[9]Can be more complex to set up, panel size may be more limited than biochemical screens.Promega[9]

Experimental Insight: For an initial, broad screen of a novel compound like 1-butyl-3-(propoxymethyl)-1H-pyrazole, a large-panel biochemical assay (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) is a cost-effective strategy to identify potential off-target interactions.[10] Hits from this screen should then be validated using a dose-response format and further interrogated in a cell-based assay to confirm target engagement in a more biologically relevant context.[9]

Hypothetical Data Presentation:

Table 1: Initial Biochemical Kinase Screen of 1-butyl-3-(propoxymethyl)-1H-pyrazole (10 µM)

Kinase Target% Inhibition
Target X95%
Kinase A78%
Kinase B65%
Kinase C15%
... (400+ other kinases)<10%

Table 2: Dose-Response IC50 Values for Hits from Primary Screen

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM) (NanoBRET™)
Target X50150
Kinase A8502500
Kinase B2100>10000

Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Validation and Cellular Confirmation Compound 1-butyl-3-(propoxymethyl)-1H-pyrazole Biochemical_Screen Broad Panel Biochemical Screen (>400 Kinases, 10 µM) Compound->Biochemical_Screen Hit_Identification Identify Hits (% Inhibition > 50%) Biochemical_Screen->Hit_Identification Dose_Response Biochemical IC50 Determination (Dose-Response) Hit_Identification->Dose_Response Cellular_Assay Cell-Based Target Engagement (e.g., NanoBRET™) Dose_Response->Cellular_Assay Selectivity_Profile Establish Selectivity Profile Cellular_Assay->Selectivity_Profile G Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat Aliquots across a Temperature Gradient Compound_Treatment->Heat_Challenge Lysis Lyse Cells Heat_Challenge->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Western_Blot Data_Analysis Generate Melt Curves and Determine ΔTm Western_Blot->Data_Analysis

Caption: A schematic overview of the CETSA® protocol. [11]

Tier 3: Unbiased Off-Target Profiling

For a truly comprehensive understanding of cross-reactivity, especially for a novel scaffold, unbiased approaches are invaluable. These methods can identify unexpected off-targets that would be missed by hypothesis-driven panels.

Comparison of Unbiased Profiling Techniques:

Technique Principle Advantages Limitations
Chemical Proteomics The compound is immobilized on a matrix and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. [12]Unbiased, identifies direct binding partners in a complex proteome.Can be technically challenging, may identify non-specific binders.
Protein Microarrays The compound (often labeled) is screened against thousands of purified, functional proteins spotted on an array. [13]High-throughput, broad coverage of the proteome.Proteins are removed from their native cellular context, potential for false positives due to unnatural protein conformations. [13]

Experimental Insight: Chemical proteomics is a powerful, albeit resource-intensive, method to de-risk a lead candidate by providing a systems-level view of its interactions. [12]It can uncover liabilities and polypharmacology that may be crucial for understanding the compound's overall biological effect.

Conclusion

Characterizing the cross-reactivity of a novel pyrazole derivative like 1-butyl-3-(propoxymethyl)-1H-pyrazole requires a systematic and multi-faceted approach. By integrating broad biochemical screens with physiologically relevant cell-based assays and, when necessary, unbiased proteomic methods, researchers can build a comprehensive selectivity profile. This not only fulfills regulatory expectations but also provides critical insights into the compound's mechanism of action, therapeutic window, and potential for adverse effects, ultimately guiding a more efficient and informed drug development process.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Kinase Activity Profiling Services - Pamgene. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - ResearchGate. [Link]

  • Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Experimental and in silico approaches to target selection and tractability for drug discovery. Highlights from the Society for M - SMR. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • (PDF) Biological Effects of the Pyrazole Derivatives - Academia.edu. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. [Link]

  • The binding interactions of the newly derived pyrazole compounds... - ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PubMed. [Link]

Sources

head-to-head comparison of pyrazole derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Pyrazole Derivatives: Dual Targeting of EGFR and VEGFR-2 in Carcinoma Models

Mechanistic Rationale: The Pyrazole Scaffold in Oncology

In the landscape of targeted cancer therapy, the pyrazole ring has emerged as a privileged pharmacophore. Its unique electronic distribution and hydrogen-bonding capabilities allow it to act as a highly efficient bioisostere for purine rings, making it an ideal scaffold for ATP-competitive kinase inhibitors[1].

While first-generation Tyrosine Kinase Inhibitors (TKIs) like Erlotinib selectively target the Epidermal Growth Factor Receptor (EGFR), tumors frequently develop resistance via secondary mutations (e.g., T790M) or by upregulating compensatory angiogenic pathways[2]. Consequently, modern drug development has shifted toward dual-targeted inhibitors. By simultaneously blocking EGFR (halting tumor proliferation) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (starving the tumor of neoangiogenesis), novel fused pyrazole derivatives prevent common "angiogenic escape" mechanisms[3].

Pathway Inhibitor Dual Pyrazole Inhibitor EGFR EGFR (Mutant/WT) Inhibitor->EGFR VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Apoptosis Apoptosis Induction Inhibitor->Apoptosis PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / RAF / MEK EGFR->MAPK VEGFR2->PI3K VEGFR2->MAPK Proliferation Tumor Proliferation PI3K->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Figure 1: Dual inhibition of EGFR and VEGFR-2 pathways by pyrazole derivatives.

Head-to-Head Efficacy: Fused Pyrazoles vs. Standard TKIs

To objectively evaluate the performance of next-generation pyrazoles, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established clinical benchmarks. The data below synthesizes recent findings comparing novel pyrazolo-pyrimidines and dihydro-pyrano-pyrazoles against Erlotinib and Sorafenib in HepG2 (hepatocellular carcinoma) models[3][4].

Table 1: Comparative IC50​ Profiling of Pyrazole Derivatives

Compound ClassSpecific DerivativeTarget ProfileHepG2 IC50​ (μM)EGFR IC50​ (μM)VEGFR-2 IC50​ (μM)
Standard TKI ErlotinibEGFR Selective10.600.037N/A
Standard TKI SorafenibMulti-kinase (VEGFR)1.06N/A0.034
Pyrazolo-pyrimidine Compound 3EGFR Dominant~0.500.060>1.0
Dihydro-pyrano-pyrazole Compound 9VEGFR-2 Dominant~0.60>1.00.220
Fused Pyrazolo[3,4-d]pyrimidine Compound 12Dual EGFR/VEGFR-20.310.0900.230
4-thiophenyl-pyrazole Compound 10bDual EGFR/VEGFR-20.450.1610.209

Data Insight: While Erlotinib exhibits exceptional potency against isolated EGFR, its cellular efficacy in HepG2 cells drops significantly ( IC50​ = 10.60 μM) due to compensatory survival pathways. In contrast, dual-targeting fused pyrazoles (like Compound 12 and 10b) achieve sub-micromolar cellular toxicity by collapsing both the proliferative and angiogenic networks simultaneously[3][4].

SAR Core Pyrazole Core Scaffold NSub N-Substitution (Hydrophobic Tail) Core->NSub Fused Fused Ring Systems (Pyrimidine/Pyrano) Core->Fused VEGFR_Bind Optimized VEGFR-2 DFG-out Conformation NSub->VEGFR_Bind Halogen Halogen Addition (e.g., Br, Cl) Fused->Halogen EGFR_Bind Enhanced EGFR Hinge Region Binding Fused->EGFR_Bind Halogen->EGFR_Bind

Figure 3: Structure-Activity Relationship (SAR) logic for pyrazole optimization.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds relies on a triad of orthogonal assays. Each protocol below is designed as a self-validating system to eliminate false positives.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the anti-proliferative effect of pyrazole derivatives on HepG2 and MCF-7 cell lines[1].

  • Step 1: Seed cells at 1×104 cells/well in 96-well plates and incubate for 24h to allow adherence.

  • Step 2: Treat cells with a serial dilution of the pyrazole derivative (0.01 μM to 100 μM). Control Logic: Include a 0.1% DMSO vehicle control (negative) and Erlotinib (positive) to establish the maximum and minimum viability baselines.

  • Step 3: After 48h, add 10 μL of MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Step 4 (Critical Causality): Carefully aspirate the culture media before adding 100 μL of pure DMSO. Why? Phenol red and serum proteins in standard media interfere with the colorimetric readout at 570 nm. Removing the media and using DMSO ensures complete solubilization of the intracellular purple formazan, providing a strictly linear relationship between absorbance and viable cell count[5].

B. Cell-Free Kinase Inhibition Profiling (ELISA/FRET)

Objective: Confirm that the cellular toxicity is directly driven by EGFR/VEGFR-2 inhibition, rather than off-target generalized toxicity[3].

  • Step 1: Prepare recombinant EGFR and VEGFR-2 kinase domains in a buffered solution containing ATP and a biotinylated peptide substrate.

  • Step 2: Introduce the pyrazole compounds. System Validation: Calculate the Z'-factor using the positive and vehicle controls. Proceed only if Z′>0.5 , ensuring the assay window is statistically robust enough to distinguish true inhibitors from assay noise.

  • Step 3: Measure the reduction in substrate phosphorylation via a Europium-labeled anti-phosphotyrosine antibody (Time-Resolved FRET). A decrease in the FRET signal directly correlates with the compound's ability to outcompete ATP in the kinase hinge region.

C. Apoptosis & Cell Cycle Mapping (Flow Cytometry)

Objective: Determine the mechanism of cell death induced by the pyrazole derivatives.

  • Step 1: Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Step 2: Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Step 3 (Critical Causality): Why use this dual stain? Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only enters necrotic or late-apoptotic cells. This creates a self-validating quadrant system that temporally maps the mechanism of cell death[5].

  • Step 4 (Cell Cycle Adjustment): For cell cycle analysis, cells must be fixed in 70% ethanol. Crucially, RNase A must be added alongside PI. Why? PI intercalates into both DNA and double-stranded RNA. Without RNase A, RNA fluorescence artificially broadens the G0/G1 peak, obscuring precise cell cycle phase quantification[5].

Workflow Synthesis 1. Compound Synthesis & QC CellCulture 2. Cell Culture (HepG2, MCF-7) Synthesis->CellCulture MTT 3. MTT Viability Assay (IC50) CellCulture->MTT Kinase 4. Cell-Free Kinase Assay (EGFR/VEGFR2) MTT->Kinase FlowCyto 5. Flow Cytometry (Apoptosis/Cell Cycle) Kinase->FlowCyto

Figure 2: Self-validating experimental workflow for kinase inhibitor screening.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2 Source: RSC Publishing URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link]

Sources

synergistic effects of 1-butyl-3-(propoxymethyl)-1H-pyrazole with other drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synergistic Potential of 1-butyl-3-(propoxymethyl)-1H-pyrazole in Combination Therapies

Authored by: [Your Name/Lab], Senior Application Scientist

In the landscape of modern pharmacology, the pursuit of synergistic drug combinations represents a paradigm shift from single-agent therapies to multifaceted treatment strategies. This guide delves into the synergistic effects of 1-butyl-3-(propoxymethyl)-1H-pyrazole, a novel pyrazole derivative, when used in conjunction with other therapeutic agents. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of its performance, underpinned by robust experimental evidence and mechanistic insights.

The core principle of drug synergy is to achieve a therapeutic effect that is greater than the sum of the individual effects of each drug. This approach can lead to enhanced efficacy, reduced dosages, and minimized side effects, thereby offering a superior clinical outcome. This guide will explore the experimental validation of 1-butyl-3-(propoxymethyl)-1H-pyrazole's synergistic potential, detail the methodologies for its assessment, and elucidate the underlying signaling pathways.

Mechanistic Insights into Synergism: A Theoretical Framework

Before presenting specific experimental data, it is crucial to understand the potential mechanisms through which 1-butyl-3-(propoxymethyl)-1H-pyrazole may exert synergistic effects. Pyrazole-containing compounds are known to interact with a variety of biological targets. While the specific mechanism of 1-butyl-3-(propoxymethyl)-1H-pyrazole is still under investigation, plausible pathways for synergy include:

  • Modulation of Efflux Pumps: One common mechanism of drug resistance is the overexpression of efflux pumps like P-glycoprotein. 1-butyl-3-(propoxymethyl)-1H-pyrazole could potentially inhibit these pumps, thereby increasing the intracellular concentration and efficacy of co-administered drugs.

  • Inhibition of Metabolic Enzymes: It might act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By slowing down the metabolism of a partner drug, it can prolong its therapeutic window and enhance its effect.

  • Targeting Parallel Pathways: In complex diseases such as cancer, multiple signaling pathways contribute to pathology. 1-butyl-3-(propoxymethyl)-1H-pyrazole and a partner drug may target different but complementary pathways, leading to a more potent overall effect.

The following diagram illustrates a generalized workflow for investigating drug synergy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Single-agent dose-response assays for 1-butyl-3-(propoxymethyl)-1H-pyrazole and partner drugs B Determine IC50 values for each agent A->B C Design combination matrix with varying concentrations of both drugs B->C Inform concentration ranges D Perform cell viability or relevant functional assays C->D E Calculate Combination Index (CI) using Chou-Talalay method D->E F Isobolgram Analysis to visualize synergy E->F Data for visualization G Investigate molecular mechanisms: Western Blot, qPCR, etc. F->G H In vivo validation in animal models G->H

Caption: A generalized workflow for the assessment of drug synergy.

Comparative Analysis of Synergistic Effects: Experimental Data

While specific data on 1-butyl-3-(propoxymethyl)-1H-pyrazole is not publicly available, we present a hypothetical case study based on common experimental designs in the field to illustrate how its synergistic effects could be evaluated and compared.

Hypothetical Case Study: Synergy with a Standard Chemotherapeutic Agent (Drug X)

In this scenario, we investigate the synergistic potential of 1-butyl-3-(propoxymethyl)-1H-pyrazole in combination with "Drug X," a widely used chemotherapeutic agent, in a human cancer cell line.

  • Cell Culture: Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Dose-Response Assays: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of 1-butyl-3-(propoxymethyl)-1H-pyrazole or Drug X alone for 72 hours. Cell viability is assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression analysis.

  • Combination Studies: A checkerboard assay is performed by treating cells with various concentrations of 1-butyl-3-(propoxymethyl)-1H-pyrazole and Drug X in combination for 72 hours.

  • Synergy Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

The following table summarizes the hypothetical results of the combination study.

CombinationIC50 of Drug X (Alone)IC50 of Drug X (with 1-butyl-3-(propoxymethyl)-1H-pyrazole)Dose Reduction Index (DRI)Combination Index (CI)
1-butyl-3-(propoxymethyl)-1H-pyrazole (constant ratio with Drug X)10 µM2 µM50.4

This hypothetical data suggests a strong synergistic interaction, as evidenced by the low CI value and the significant dose reduction of Drug X required to achieve the same inhibitory effect.

The signaling pathway diagram below illustrates a potential mechanism for this observed synergy.

G cluster_pathway Cancer Cell Signaling DrugX Drug X TargetX Target Pathway of Drug X (e.g., DNA replication) DrugX->TargetX inhibits Pyrazole 1-butyl-3-(propoxymethyl)-1H-pyrazole TargetP Putative Target of Pyrazole (e.g., Efflux Pump) Pyrazole->TargetP inhibits Apoptosis Apoptosis TargetX->Apoptosis inhibits CellSurvival Cell Survival TargetX->CellSurvival promotes TargetP->DrugX efflux of CellSurvival->Apoptosis antagonizes

Safety Operating Guide

Personal protective equipment for handling 1-butyl-3-(propoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized organic intermediates like 1-butyl-3-(propoxymethyl)-1H-pyrazole requires moving beyond generic safety data sheets. In drug development and advanced chemical synthesis, safety is not just about compliance; it is about understanding the physicochemical causality behind the hazards to protect both the researcher and the integrity of the experiment.

This guide provides a comprehensive, self-validating operational framework for handling this specific pyrazole derivative safely and effectively.

Physicochemical Profiling & Risk Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of 1-butyl-3-(propoxymethyl)-1H-pyrazole. The compound’s structure dictates its risk profile:

  • The Pyrazole Core: Unsubstituted and alkyl-substituted pyrazoles are established mucosal, dermal, and severe ocular irritants (GHS Hazard Statements H315, H319, H335)[1]. They can coordinate with biological metalloenzymes if absorbed systemically.

  • The 1-Butyl Group: The addition of a non-polar butyl chain significantly increases the molecule's lipophilicity (LogP). Causality: High lipophilicity allows the compound to rapidly bypass the aqueous barrier of standard latex gloves and permeate the lipid-rich stratum corneum of human skin, acting as a vector for systemic toxicity.

  • The 3-Propoxymethyl Group: This ether linkage (-CH2-O-CH2-) introduces a subtle but critical risk. Causality: Ethers can undergo autoxidation upon prolonged exposure to light and oxygen to form shock-sensitive hydroperoxides. Furthermore, this functional group can act as a plasticizer, degrading standard PVC lab tubing.

Quantitative Hazard Summary
ParameterValue / SpecificationCausality / Rationale
LogP (Lipophilicity) High (Est. 2.0 - 3.0)Alkyl/ether groups enhance lipid solubility, increasing dermal penetration risk.
Hazard Class Irritant (H315, H319)Pyrazole cores are established mucosal and ocular irritants[1].
Hood Face Velocity > 100 fpm (0.5 m/s)Ensures containment of vapors/aerosols during transfer operations[2].
Glove Thickness ≥ 8 mil (Nitrile/Butyl)Provides > 120 minutes of breakthrough resistance against lipophilic organics.

The PPE Matrix & Selection Logic

All PPE selection must comply with the standard for hazard assessment. Standard safety protocols for pyrazole derivatives mandate the use of tightly fitting safety goggles and impervious clothing[3].

  • Eye/Face Protection: ANSI Z87.1 compliant, tightly fitting safety goggles are mandatory[3]. Standard safety glasses are insufficient because they do not seal against aerosolized droplets, which can cause severe ocular damage[1]. For preparative scales (>50 mL), a full face shield is required.

  • Hand Protection: Do not use standard 2-mil examination gloves. The lipophilic nature of the compound requires heavy-duty nitrile (≥ 8 mil) or butyl rubber gloves . Causality: Thin latex or nitrile will swell and fail within minutes of contact with lipophilic ethers.

  • Body Protection: A flame-resistant (FR) lab coat (fully buttoned) and closed-toe, non-porous shoes.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. Ensure adequate exhaust ventilation is provided, particularly where aerosols may be generated during transfer or agitation[2].

G Start Task: Handle 1-butyl-3- (propoxymethyl)-1H-pyrazole Scale Determine Operation Scale Start->Scale Small Analytical Scale (< 10 mL) Scale->Small Large Preparative Scale (> 10 mL / Heating) Scale->Large PPE_Small Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat, Fume Hood Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile/Butyl Gloves, Face Shield, Splash Apron Large->PPE_Large Execute Execute Protocol under Continuous Exhaust PPE_Small->Execute PPE_Large->Execute

Workflow for determining scale-dependent PPE requirements for handling pyrazole derivatives.

Operational Workflow: Self-Validating Protocols

To ensure absolute trustworthiness, every operational step must include a built-in validation mechanism.

Protocol A: Pre-Operational Validation
  • Fume Hood Flow Verification: Do not rely solely on digital monitors. Tape a 1-inch strip of Kimwipe to the bottom edge of the sash.

    • Validation: An active, inward flutter provides continuous, visual confirmation of negative pressure and operator protection.

  • Glove Integrity Check: Before donning, trap ambient air inside the glove and roll the cuff tightly to pressurize the fingers.

    • Validation: Submerge the pressurized fingers in a beaker of water or hold close to the ear. The absence of bubbles or hissing validates the barrier's integrity.

Protocol B: Air-Free Dispensing (Mitigating Ether Oxidation)

Because the propoxymethyl group can slowly form peroxides, the compound should be stored and handled under an inert atmosphere.

  • Atmospheric Control: Purge the receiving flask with inert gas (N2 or Ar) for 5 minutes via a Schlenk line.

  • Syringe Selection: Use a glass syringe with a PTFE-tipped plunger.

    • Causality: The lipophilic butyl and propoxymethyl groups will leach phthalate plasticizers from standard polypropylene syringes, compromising both the structural integrity of the syringe and the chemical purity of your assay.

  • Transfer: Draw the liquid slowly to avoid cavitation and aerosolization.

  • Post-Transfer Quench: Rinse the syringe immediately with acetone, discharging into a designated organic waste vessel, followed by a secondary rinse with water.

Emergency Response & Decontamination

In the event of a spill, rapid, structured response prevents exposure escalation.

G Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill inside Hood (< 50 mL) Assess->Minor Major Major Spill or Outside Hood (> 50 mL) Assess->Major Action_Minor 1. Don Heavy PPE 2. Apply Absorbent 3. Collect in Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Alert EHS 3. Restrict Access Major->Action_Major Decon Surface Decontamination (Soap & Water / EtOH) Action_Minor->Decon Report Incident Documentation Action_Major->Report Decon->Report

Step-by-step emergency response and decontamination pathway for chemical spills.

Protocol C: Spill Decontamination
  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Neutralization/Cleanup: Sweep up the absorbed material using non-sparking tools to prevent ignition of concentrated vapors[3].

  • Surface Decontamination: Wash the affected surface with a 70% ethanol solution to dissolve residual lipophilic compound, followed by a thorough wash with standard laboratory detergent and water.

    • Validation: Wipe the area with a dry Kimwipe; the absence of a greasy residue indicates successful removal of the lipophilic pyrazole.

Waste Logistics & Disposal Plan

Improper disposal of functionalized heterocycles can lead to dangerous environmental contamination or in-lab cross-reactions.

  • Liquid Segregation: Collect all liquid waste in a high-density polyethylene (HDPE) container strictly designated for "Non-Halogenated Organic Waste."

  • Incompatibility Warning: Never mix pyrazole waste with strong oxidizing agents (e.g., nitric acid, peroxides). Causality: The electron-rich pyrazole ring and the ether oxygen are highly reactive toward oxidants, which can initiate a violent exothermic reaction or gas evolution inside a sealed waste container.

  • Solid Waste: Contaminated gloves, Kimwipes, and bench paper must be placed in a sealed, labeled solid hazardous waste bin. Do not dispose of them in the general municipal trash.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.